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  • Product: (R)-Flumequine
  • CAS: 215178-95-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Core Mechanism of Action of (R)-Flumequine

Abstract Flumequine is a first-generation synthetic quinolone antibiotic primarily utilized in veterinary medicine.[1][2] As a chiral molecule, it exists as two enantiomers, with the (R)-enantiomer generally considered t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flumequine is a first-generation synthetic quinolone antibiotic primarily utilized in veterinary medicine.[1][2] As a chiral molecule, it exists as two enantiomers, with the (R)-enantiomer generally considered the more active component.[3] This guide provides a detailed examination of the molecular mechanism of action of (R)-Flumequine. We will dissect its primary interaction with bacterial type II topoisomerases, the subsequent cascade of cellular events including the induction of the SOS response and oxidative stress, and the standard experimental protocols used to validate these mechanisms. The objective is to offer a comprehensive resource that combines established principles with the causal logic behind the experimental validation, thereby equipping researchers with a robust understanding of this classic antibiotic.

The Primary Molecular Target: Destabilizing the DNA-Enzyme Complex

The bactericidal activity of all quinolone antibiotics, including (R)-Flumequine, stems from their ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4][5][6][7][8][9] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[10][11]

  • DNA Gyrase (Topoisomerase II): Unique to bacteria, this enzyme introduces negative supercoils into the DNA.[8][12] This process is vital as it relieves the torsional strain that builds up ahead of the replication fork and facilitates the unwinding of the DNA double helix, a prerequisite for replication and transcription.[6][10]

  • Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of the two newly replicated daughter chromosomes.[2][6][13] Without successful decatenation, bacterial cell division cannot be completed.

(R)-Flumequine does not bind to the enzymes in their free state. Instead, its mechanism is exquisitely targeted to a transient intermediate state in the enzyme's catalytic cycle. The core action is the trapping of a covalent enzyme-DNA complex, often referred to as the "cleavage complex".[13][14][15] In this state, the enzyme has created a double-strand break in the DNA to allow another segment of DNA to pass through. (R)-Flumequine intercalates into this complex, effectively forming a stable ternary drug-enzyme-DNA complex.[6][14] This stabilization prevents the subsequent re-ligation of the broken DNA strands, leading to an accumulation of potentially lethal double-stranded DNA breaks.[5][6][16]

For many Gram-negative bacteria, which are the primary targets of flumequine, DNA gyrase is considered the more sensitive, primary target, while topoisomerase IV is the secondary target.[4][6][13][14]

cluster_0 Bacterial Cell cluster_1 Target Enzymes R_Flumequine (R)-Flumequine Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) R_Flumequine->Ternary_Complex Traps DSB Double-Strand Breaks Ternary_Complex->DSB Prevents re-ligation Gyrase DNA Gyrase Gyrase->Ternary_Complex TopoIV Topoisomerase IV TopoIV->Ternary_Complex caption Core Action: Formation of a Stable Ternary Complex

Caption: (R)-Flumequine traps its target enzymes on DNA, preventing re-ligation.

The Cellular Fallout: A Cascade of Lethal Events

The accumulation of double-strand breaks triggers a series of downstream events that collectively contribute to bacterial cell death.

Induction of the SOS Response

The presence of extensive DNA damage, such as the double-strand breaks caused by (R)-Flumequine, is a potent activator of the bacterial SOS response.[13][15] This is a complex genetic network that serves as a last-ditch effort for the cell to survive severe DNA damage.

  • Sensing the Damage: The broken DNA strands are recognized by the RecA protein, which forms nucleoprotein filaments on single-stranded DNA regions.[17][18]

  • Derepression of SOS Genes: This activated RecA complex facilitates the autoproteolytic cleavage of the LexA repressor protein.[17][18]

  • Activation of Repair (and Mutagenesis): With LexA cleaved and inactivated, the transcription of over 50 different genes in the SOS regulon is initiated.[17] While some of these genes encode for high-fidelity DNA repair enzymes, the response also activates low-fidelity DNA polymerases. This error-prone repair can introduce mutations, which is a key mechanism through which quinolone exposure can inadvertently drive the development of antibiotic resistance.[17][19][20]

DSB DNA Double-Strand Breaks (from Flumequine action) RecA RecA Activation DSB->RecA LexA_cleaved LexA Cleavage (Inactive) RecA->LexA_cleaved Induces autoproteolysis LexA LexA Repressor (Active) SOS_Genes SOS Regulon Genes LexA->SOS_Genes Represses Repair DNA Repair (Error-prone & High-fidelity) SOS_Genes->Repair Transcription & Translation caption The SOS Response Pathway Activated by (R)-Flumequine

Caption: DNA damage by (R)-Flumequine activates the SOS response via RecA and LexA.

Generation of Reactive Oxygen Species (ROS)

A critical, though sometimes overlooked, component of quinolone lethality is the induction of oxidative stress. It is now understood that the bactericidal activity of many antibiotics, including flumequine, is not solely due to their direct interaction with their primary target but is amplified by the generation of toxic reactive oxygen species (ROS), such as hydroxyl radicals.[17][21][22][23]

While the precise pathway linking the stalled cleavage complex to ROS production is an area of active research, the prevailing model suggests that disruptions in metabolism and the electron transport chain lead to the formation of these damaging molecules. This oxidative stress causes widespread damage to DNA, proteins, and lipids, contributing significantly to cell death.[17][21]

Experimental Validation: Protocols and Rationale

The mechanistic claims described above are substantiated by a suite of well-established in vitro assays. The trustworthiness of these protocols lies in their ability to isolate and quantify the specific molecular interactions.

DNA Gyrase Supercoiling Inhibition Assay
  • Objective: To directly measure the inhibition of the catalytic activity of DNA gyrase.

  • Causality & Rationale: This assay provides definitive proof of target engagement. DNA gyrase uses the energy from ATP hydrolysis to convert relaxed circular plasmid DNA into its negatively supercoiled form.[8] An effective inhibitor will prevent this conversion. The degree of supercoiling is easily visualized by agarose gel electrophoresis, as the more compact supercoiled DNA migrates faster through the gel than its relaxed counterpart.

  • Step-by-Step Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP), a defined amount of purified bacterial DNA gyrase enzyme, and relaxed plasmid DNA (e.g., pBR322).

    • Inhibitor Addition: Add (R)-Flumequine at a range of concentrations to different reaction tubes. Include a positive control (no enzyme) and a negative control (no inhibitor).

    • Incubation: Incubate the reactions at 37°C for 1 hour to allow the enzymatic reaction to proceed.

    • Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the enzyme.

    • Analysis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is clear separation between the relaxed and supercoiled DNA bands.

    • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The concentration of (R)-Flumequine that prevents the formation of the fast-migrating supercoiled band is the inhibitory concentration.

cluster_workflow DNA Gyrase Supercoiling Assay Workflow cluster_results Expected Results A 1. Combine Gyrase, Relaxed Plasmid DNA, ATP, and (R)-Flumequine B 2. Incubate at 37°C A->B C 3. Terminate Reaction & Digest Protein B->C D 4. Agarose Gel Electrophoresis C->D E 5. Visualize DNA Bands D->E Result1 No Inhibitor: Strong Supercoiled Band E->Result1 Control Result2 With Inhibitor: Mainly Relaxed Band E->Result2 Test caption Workflow for the DNA Gyrase Supercoiling Inhibition Assay

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of (R)-Flumequine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Fluoroquinolone Action Flumequine, a first-generation fluoroquinolone antibiotic, has a history of use in vet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Fluoroquinolone Action

Flumequine, a first-generation fluoroquinolone antibiotic, has a history of use in veterinary medicine for treating bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Structurally, flumequine possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-Flumequine and (S)-Flumequine.[3] While often administered as a racemic mixture (an equal combination of both enantiomers), a growing body of evidence in pharmacology suggests that individual enantiomers of a chiral drug can exhibit significant differences in their biological activity, including efficacy, potency, and toxicity.[3] This guide provides a comprehensive technical overview of the biological activity of (R)-Flumequine, synthesizing current knowledge and outlining key experimental methodologies for its investigation. While direct comparative data between the enantiomers of flumequine is not abundant in publicly available literature, this guide will build upon the established principles of fluoroquinolone action and the existing indications of enantioselectivity for this compound.

Core Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, flumequine exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[2][4] DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[2] Topoisomerase IV, on the other hand, is primarily involved in decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[2]

Flumequine binds to the complex formed between these enzymes and bacterial DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to an accumulation of double-stranded DNA breaks, which, if not repaired, are lethal to the bacterium, ultimately leading to cell death.[4]

Fluoroquinolone_Mechanism_of_Action Figure 1: Mechanism of Action of Flumequine cluster_bacterium Bacterial Cell Flumequine Flumequine DNA_Gyrase DNA_Gyrase Flumequine->DNA_Gyrase Inhibits Topo_IV Topo_IV Flumequine->Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables DNA_Breaks DNA_Breaks DNA_Gyrase->DNA_Breaks Stabilizes Cleavage Complex Cell_Division_Inhibition Cell_Division_Inhibition Topo_IV->Cell_Division_Inhibition Enables Segregation for Topo_IV->DNA_Breaks Stabilizes Cleavage Complex DNA_Breaks->Cell_Division_Inhibition Leads to

Caption: Figure 1: Mechanism of Action of Flumequine.

Antimicrobial Spectrum of Racemic Flumequine

Racemic flumequine has demonstrated activity primarily against Gram-negative bacteria, with some activity against select Gram-positive organisms.[1][5] Its use has been prominent in veterinary medicine, particularly in aquaculture and for treating enteric infections in livestock.[1][5] The in vitro activity of racemic flumequine against several key pathogens is summarized in the table below. It is important to note that while this data provides a baseline, the specific activity of (R)-Flumequine may differ.

Bacterial SpeciesPathogenicityMIC₅₀ (µg/mL) of Racemic Flumequine
Escherichia coliEnteric and urinary tract infections0.5[6]
Salmonella typhimuriumSalmonellosis0.5[6]
Salmonella dublinSalmonellosis in cattle0.5[6]
Pasteurella multocidaRespiratory infections in various animals0.25[6]
Pasteurella haemolyticaRespiratory infections in cattle1.0[6]
Staphylococcus aureusVarious infections in humans and animalsReported activity[5]

Table 1: In Vitro Activity of Racemic Flumequine Against Selected Bacterial Pathogens.

The Role of Chirality in the Biological Activity of Flumequine

The presence of a chiral center in flumequine raises the critical question of whether the two enantiomers, (R)-Flumequine and (S)-Flumequine, contribute equally to the observed antimicrobial effect. In many chiral drugs, one enantiomer (the eutomer) is responsible for the majority of the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[3]

Furthermore, evidence of enantioselectivity has been observed in the pharmacokinetics of flumequine. A study in red sea bream demonstrated that after administration of racemic flumequine, the plasma concentration of the (S)-enantiomer was consistently higher than that of the (R)-enantiomer.[3] The half-lives of the (S) and (R) enantiomers were found to be 12.4 hours and 11.2 hours, respectively, indicating differential rates of metabolism and/or elimination.[3] Additionally, in sediment, (R)-(+)-Flumequine was found to be preferentially degraded.[3] These findings strongly support the hypothesis that the two enantiomers of flumequine are treated differently by biological systems, which likely extends to their interaction with bacterial target enzymes.

Experimental Protocols for Investigating the Enantioselective Activity of (R)-Flumequine

To definitively characterize the biological activity of (R)-Flumequine, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Chiral Separation of Flumequine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of flumequine from a racemic mixture.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare stock solutions of racemic flumequine and, if available, the individual (R) and (S) enantiomers in a suitable solvent (e.g., methanol).

    • Prepare a series of working standards by diluting the stock solutions.

    • For biological samples (e.g., plasma, tissue homogenates), perform a liquid-liquid or solid-phase extraction to isolate the drug.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is essential. A Lux Cellulose-2 column has been shown to be effective.

    • Mobile Phase: An optimized mixture of solvents, such as acetonitrile and an aqueous buffer (e.g., ammonium acetate), is used to achieve separation. The exact ratio should be optimized for the specific column and system.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm is suitable for flumequine.

  • Data Analysis:

    • The retention times of the (R) and (S) enantiomers will be different, allowing for their separation.

    • Quantification is achieved by comparing the peak areas of the enantiomers in the sample to those of the standards.

Chiral_HPLC_Workflow Figure 2: Workflow for Chiral HPLC Separation Sample_Prep Sample Preparation (Extraction from matrix) Injection Injection of Sample Sample_Prep->Injection HPLC_System Chiral HPLC System (CSP Column, Mobile Phase) Separation Enantiomeric Separation on Chiral Column HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification of R and S enantiomers) Detection->Data_Analysis

Caption: Figure 2: Workflow for Chiral HPLC Separation.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of (R)-Flumequine that inhibits the visible growth of a specific bacterium and compare it to the MIC of (S)-Flumequine and the racemic mixture.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of (R)-Flumequine, (S)-Flumequine, and racemic flumequine in cation-adjusted Mueller-Hinton broth.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the drug that shows no visible turbidity (bacterial growth).

MIC_Assay_Workflow Figure 3: Workflow for MIC Determination Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of (R)-Flumequine, (S)-Flumequine, Racemate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Figure 3: Workflow for MIC Determination.

DNA Gyrase Inhibition Assay

Objective: To measure the inhibitory effect of (R)-Flumequine on the supercoiling activity of bacterial DNA gyrase and compare it to that of (S)-Flumequine.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (as the substrate), ATP, and an appropriate reaction buffer.

  • Addition of Inhibitors: Add varying concentrations of (R)-Flumequine, (S)-Flumequine, or racemic flumequine to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (relaxed, supercoiled) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined.

Mechanisms of Resistance

Resistance to flumequine and other fluoroquinolones can develop through several mechanisms, primarily:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target enzymes.[4][7]

  • Efflux pumps: Overexpression of bacterial efflux pumps can actively transport the drug out of the cell, preventing it from reaching its intracellular targets.

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes (which protect DNA gyrase from quinolone binding), can confer resistance.

Pharmacokinetics and Metabolism

Racemic flumequine is generally well-absorbed after oral administration in several animal species, although its bioavailability can be influenced by factors such as the presence of food. It is metabolized in the liver, with one of the main metabolites being 7-hydroxyflumequine.[8] As previously mentioned, there is evidence for enantioselective pharmacokinetics, with the (S)-enantiomer showing a longer half-life in at least one aquatic species.[3] Further studies in mammalian species are needed to fully characterize the pharmacokinetic profile of (R)-Flumequine.

Toxicology and Safety Considerations

The use of flumequine in humans was limited due to concerns about adverse effects, including severe ocular toxicity and central nervous system reactions.[1] As with other aspects of its biological activity, it is plausible that the toxicity of flumequine is also enantioselective. A comprehensive toxicological evaluation of the individual enantiomers would be a critical step in any further development of (R)-Flumequine.

Conclusion and Future Directions

(R)-Flumequine represents a potentially more refined therapeutic agent compared to its racemic counterpart. The principle of enantioselectivity in drug action is well-established, and the available evidence, though limited, suggests that the biological activities of flumequine's enantiomers are indeed different. To unlock the full potential of (R)-Flumequine, further research is imperative. Specifically, direct comparative studies are needed to quantify the differences in antimicrobial potency (MICs) and enzyme inhibition (IC₅₀s) between the (R) and (S) enantiomers against a broad range of clinically relevant bacteria. In parallel, comprehensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profile of (R)-Flumequine in relevant animal models. Such data will be crucial for determining if the development of an enantiopure (R)-Flumequine formulation offers a tangible advantage in veterinary or even human medicine, potentially leading to a more effective and safer antibiotic.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and oxolinic acid. EFSA Journal, 19(10), e06839. [Link]

  • Zhang, Y., et al. (2020). Enantioselective Behavior of Flumequine Enantiomers and Metabolites’ Identification in Sediment. International Journal of Environmental Research and Public Health, 17(21), 8173. [Link]

  • van der Putten, B. C. L., et al. (2024). Flumequine, a fluoroquinolone in disguise. Scientific Reports, 14(1), 2315. [Link]

  • Wikipedia. (2024). Flumequine. [Link]

  • van der Heijden, P. J., et al. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly, 12(4), 231-238. [Link]

  • van der Putten, B. C. L., et al. (2024). Flumequine, a fluoroquinolone in disguise. bioRxiv. [Link]

  • Patsnap. (2024). What is the mechanism of Flumequine? Patsnap Synapse. [Link]

  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2022). RSC Medicinal Chemistry. White Rose Research Online. [Link]

  • Fravolini, A., et al. (1983). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Bollettino chimico farmaceutico, 122(7), 357-366. [Link]

  • Nakanishi, N., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3118-3123. [Link]

  • ResearchGate. (n.d.). IC50 values for DNA gyrase inhibition. [Link]

  • ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50... [Link]

  • Li, W., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. PloS one, 13(5), e0197333. [Link]

  • Merino, M., et al. (1998). Pharmacokinetics, bioavailability and absorption of flumequine in the rat. Journal of veterinary pharmacology and therapeutics, 21(4), 282-289. [Link]

  • ResearchGate. (n.d.). Chemical structure of 7-hydroxyflumequine (C*=chiral center). [Link]

  • Li, X., et al. (2017). Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS. Biomedical chromatography : BMC, 31(2). [Link]

  • Froment, A., et al. (2024). Efficacy of mefloquine and its enantiomers in a murine model of Mycobacterium avium infection. PLOS ONE, 19(9), e0311167. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and oxolinic acid. EFSA Journal, 19(10), e06839. [Link]

  • ResearchGate. (n.d.). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of (R)-Flumequine

For Researchers, Scientists, and Drug Development Professionals Abstract Flumequine, a first-generation fluoroquinolone antibiotic, has seen extensive use in veterinary medicine.[1][2] As a chiral compound, its enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, has seen extensive use in veterinary medicine.[1][2] As a chiral compound, its enantiomers, (R)- and (S)-Flumequine, may exhibit different pharmacological and toxicological profiles, making stereoselective metabolism a critical area of investigation. This guide provides a comprehensive technical overview of the in vitro methodologies used to elucidate the metabolic fate of (R)-Flumequine. We will explore the primary metabolic pathways, the enzymatic systems responsible, and provide detailed, field-proven protocols for conducting these studies. The focus is on delivering a robust framework for researchers to design, execute, and interpret in vitro metabolism experiments with scientific rigor.

Introduction: The Rationale for Studying (R)-Flumequine Metabolism

Flumequine acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] Like many chiral drugs, the two enantiomers of flumequine can interact differently within biological systems, leading to variations in efficacy and toxicity.[3] The (R)-(+)-enantiomer of flumequine has been shown to degrade faster than the (S)-(-)-enantiomer in certain environmental systems, suggesting stereoselective processes are at play.[3] Understanding the metabolism of the individual (R)-enantiomer is paramount for a complete pharmacological and toxicological assessment.

In vitro metabolism studies serve as a foundational component of drug development, providing critical insights into:

  • Metabolic Stability: Determining the rate at which (R)-Flumequine is cleared by metabolic enzymes.

  • Metabolite Identification: Characterizing the chemical structures of metabolites formed.

  • Enzyme Phenotyping: Identifying the specific enzyme isoforms responsible for its metabolism.

  • Drug-Drug Interaction (DDI) Potential: Assessing the likelihood of (R)-Flumequine to inhibit or induce metabolic enzymes.

This guide will focus on the two major phases of drug metabolism: Phase I (functionalization) and Phase II (conjugation), as they apply to (R)-Flumequine.

Key Metabolic Pathways of (R)-Flumequine

Based on existing literature for flumequine and other quinolones, the primary metabolic transformations occur via oxidation and glucuronidation.

Phase I Metabolism: Hydroxylation

The most prominent Phase I metabolic pathway for flumequine is hydroxylation, primarily at the 7-position, to form 7-hydroxyflumequine.[1][4] This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6] While specific data on (R)-Flumequine is limited, studies on related fluoroquinolones suggest that CYP1A and CYP3A subfamilies are often involved in their metabolism.[7][8]

Phase II Metabolism: Glucuronidation

Following Phase I hydroxylation, or acting directly on the parent drug, Phase II metabolism involves the conjugation of glucuronic acid to the molecule. This process is mediated by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its excretion.[9][10] For flumequine, both the parent drug and its 7-hydroxy metabolite can undergo glucuronidation.[1] Acyl glucuronidation is a known metabolic pathway for fluoroquinolone antibiotics.[11]

Experimental Design: A Validating System for In Vitro Metabolism Studies

A well-designed in vitro metabolism study is a self-validating system. This means incorporating appropriate controls and cross-verification steps to ensure the data generated is reliable and reproducible.

Selection of In Vitro Systems

The choice of the in vitro system is dictated by the specific research question.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP and UGT enzymes.[12] They are ideal for studying Phase I and Phase II metabolism kinetics and enzyme identification.

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors.[13] They provide a more physiologically relevant model for studying overall metabolic stability and metabolite profiles.

  • Recombinant Enzymes: Using specific, expressed human CYP or UGT enzymes allows for definitive identification of the isoforms responsible for a particular metabolic pathway.

Causality in Experimental Choices

Every component of the experimental protocol is chosen for a specific reason to ensure the integrity of the results. For example, the inclusion of NADPH (nicotinamide adenine dinucleotide phosphate) is essential for CYP-mediated reactions as it serves as a critical electron donor.[6] Similarly, UDPGA (uridine diphosphate glucuronic acid) is the required sugar donor for UGT-catalyzed glucuronidation.[14]

The diagram below illustrates the logical workflow for a comprehensive in vitro metabolism study of (R)-Flumequine.

InVitro_Metabolism_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Analysis cluster_data Data Interpretation Test_Compound (R)-Flumequine InVitro_System Select In Vitro System (Microsomes, Hepatocytes) Test_Compound->InVitro_System Cofactors Add Cofactors (NADPH for Phase I, UDPGA for Phase II) InVitro_System->Cofactors Incubation Incubate at 37°C Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Kinetics Enzyme Kinetics (Km, Vmax) Analysis->Kinetics Phenotyping Enzyme Phenotyping Analysis->Phenotyping

Caption: Workflow for in vitro metabolism studies of (R)-Flumequine.

Detailed Methodologies

The following protocols are provided as a robust starting point. Researchers should optimize these based on their specific laboratory conditions and analytical instrumentation.

Protocol 1: Metabolic Stability of (R)-Flumequine in Human Liver Microsomes

Objective: To determine the rate of disappearance of (R)-Flumequine when incubated with human liver microsomes.

Materials:

  • (R)-Flumequine

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for quenching

  • Control compound (e.g., a compound with known metabolic stability)

Procedure:

  • Preparation: Prepare a stock solution of (R)-Flumequine in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and (R)-Flumequine (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of (R)-Flumequine at each time point.

Data Analysis: Plot the natural logarithm of the percentage of (R)-Flumequine remaining versus time. The slope of the linear portion of this plot gives the rate constant of disappearance (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Protocol 2: Metabolite Identification of (R)-Flumequine

Objective: To identify the major metabolites of (R)-Flumequine formed in vitro.

Materials:

  • Same as Protocol 1, with the addition of UDPGA for Phase II metabolism.

  • For UGT-mediated metabolism, alamethicin is often included to permeabilize the microsomal membrane and allow UDPGA access to the active site of the enzyme.[14][15][16]

Procedure:

  • Follow the incubation procedure from Protocol 1, but with a higher concentration of (R)-Flumequine (e.g., 10-50 µM) to ensure detectable levels of metabolites.

  • For Phase II metabolite identification, include UDPGA (typically 2-5 mM) in the incubation mixture. If using microsomes, pre-incubate with alamethicin (typically 25-50 µg/mg protein) for 15 minutes on ice before adding other components.

  • Use a single, longer incubation time (e.g., 60-120 minutes).

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites.

  • Use tandem mass spectrometry (MS/MS) to fragment the parent drug and potential metabolites. The fragmentation pattern of the metabolites can be compared to that of the parent drug to elucidate the site of modification.

Data Interpretation:

  • Hydroxylation: A mass shift of +16 Da compared to the parent drug.

  • Glucuronidation: A mass shift of +176 Da compared to the parent drug or a hydroxylated metabolite.

The proposed metabolic pathway for (R)-Flumequine is depicted in the diagram below.

Metabolic_Pathway cluster_phase1 Phase I cluster_phase2 Phase II R_Flumequine (R)-Flumequine Hydroxy_Flumequine 7-Hydroxy-(R)-Flumequine R_Flumequine->Hydroxy_Flumequine CYP450 (+O) Flumequine_Glucuronide (R)-Flumequine Glucuronide R_Flumequine->Flumequine_Glucuronide UGTs (+Glucuronic Acid) Hydroxy_Flumequine_Glucuronide 7-Hydroxy-(R)-Flumequine Glucuronide Hydroxy_Flumequine->Hydroxy_Flumequine_Glucuronide UGTs (+Glucuronic Acid)

Caption: Proposed metabolic pathway of (R)-Flumequine.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Metabolic Stability of (R)-Flumequine in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½, min)[Insert Value]
Intrinsic Clearance (CLint, µL/min/mg protein)[Insert Value]

Table 2: Identified Metabolites of (R)-Flumequine

MetaboliteMass Shift (Da)Proposed StructureIn Vitro System
M1+167-Hydroxy-(R)-FlumequineHLM + NADPH
M2+176(R)-Flumequine GlucuronideHLM + UDPGA
M3+1927-Hydroxy-(R)-Flumequine GlucuronideHLM + NADPH + UDPGA

Conclusion: Synthesizing In Vitro Data for Drug Development

The in vitro metabolism studies of (R)-Flumequine provide a critical foundation for understanding its disposition in vivo. The data generated from these experiments, including metabolic stability, metabolite structures, and enzyme phenotyping, are essential for predicting human pharmacokinetics and assessing potential drug-drug interactions. By employing the robust and self-validating methodologies outlined in this guide, researchers can generate high-quality, reliable data to support the continued development and safe use of this and other chiral compounds.

References

  • Liu, S., Zhang, Y., Liu, C., & Wang, R. (2017). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. Journal of Analytical Methods in Chemistry, 2017, 8541304. [Link]

  • Petrović, J., Katić, V., Bugarski, D., & Aleksić, N. (2009). Determination of flumequine residues in broiler chickens with HPLC and screening method. Acta Veterinaria (Beograd), 59(5-6), 547-555. [Link]

  • Wang, R., Liu, S., Zhang, Y., Yu, X., & Liu, C. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7586. [Link]

  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 2). Flumequine. In Wikipedia. [Link]

  • Patsnap. (n.d.). What is the mechanism of Flumequine? Synapse. Retrieved January 26, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

  • Zuehlke, A. D., & Zamek-Gliszczynski, M. J. (2015). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Xenotech. [Link]

  • Nakajima, M., Kamoshida, S., Kume, T., & Yokoi, T. (2007). Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metabolism and Disposition, 35(11), 2046-2052. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Wu, J., & Chen, Y. (2019). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Analysis, 9(1), 1-11. [Link]

  • Rodrigues, A. D. (2018). In Vitro and In Vivo Models of Drug Metabolism. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Ltd. [Link]

  • Ghafourian, T., & Amin, Z. (2013). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Pharmaceutics, 5(2), 231-247. [Link]

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Exploratory

An In-depth Technical Guide to (R)-Flumequine Target Identification Studies

This guide provides a comprehensive, technically-focused framework for the identification and validation of molecular targets of (R)-Flumequine. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused framework for the identification and validation of molecular targets of (R)-Flumequine. It is intended for researchers, scientists, and drug development professionals engaged in elucidating the mechanism of action, off-target effects, and potential therapeutic applications of this specific enantiomer of the quinolone antibiotic, flumequine. This document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific process, from initial hypothesis to rigorous validation.

Introduction: The Rationale for (R)-Flumequine Target Identification

Flumequine, a first-generation quinolone antibiotic, has been primarily utilized in veterinary medicine for treating enteric infections caused by Gram-negative bacteria.[1][2] Its mechanism of action is understood to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division.[3][4] However, the therapeutic landscape of quinolones is nuanced by issues of bacterial resistance and potential off-target effects in eukaryotes. Some members of the quinolone family have demonstrated activity against eukaryotic topoisomerase II, suggesting a broader range of biological interactions than initially conceived.[5][6]

Furthermore, flumequine is a chiral molecule, and studies have indicated enantioselective behavior, with the (R)-(+)-enantiomer exhibiting different degradation rates compared to its (S)-(-) counterpart.[7] This stereospecificity at the metabolic level strongly implies the potential for enantioselective interactions at the molecular target level. While the antibacterial targets of racemic flumequine are established, a dedicated investigation into the specific protein interactions of the (R)-enantiomer is lacking. Such a study is critical for a complete understanding of its pharmacological profile, including potential toxicities and opportunities for drug repurposing. This guide outlines a multi-pronged approach to deconvolve the interactome of (R)-Flumequine in a eukaryotic system, providing a roadmap for robust and reliable target identification and validation.

Part 1: A Multi-Modal Strategy for Target Discovery

A robust target identification strategy should not rely on a single methodology. Here, we propose a parallel workflow employing both affinity-based and label-free approaches to maximize the probability of identifying bona fide targets of (R)-Flumequine. This dual strategy helps to mitigate the inherent limitations of each method; for instance, affinity-based methods can sometimes enrich for non-specific binders, while label-free methods might not capture low-affinity interactions.

G cluster_0 Target Discovery Phase cluster_1 Target Validation Phase Affinity-Based Approach Affinity-Based Approach Chemical Probe Synthesis Chemical Probe Synthesis Affinity-Based Approach->Chemical Probe Synthesis Label-Free Approach Label-Free Approach CETSA CETSA Label-Free Approach->CETSA Affinity Chromatography Affinity Chromatography Chemical Probe Synthesis->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Candidate Proteins 1 Candidate Proteins 1 Mass Spectrometry->Candidate Proteins 1 Candidate Proteins 2 Candidate Proteins 2 Mass Spectrometry->Candidate Proteins 2 Candidate Prioritization Candidate Prioritization Candidate Proteins 1->Candidate Prioritization CETSA->Mass Spectrometry Candidate Proteins 2->Candidate Prioritization Biophysical Validation Biophysical Validation Candidate Prioritization->Biophysical Validation SPR & ITC Cellular Validation Cellular Validation Biophysical Validation->Cellular Validation CRISPR-Cas9 Validated Targets Validated Targets Cellular Validation->Validated Targets

Figure 1: A high-level overview of the proposed multi-modal target identification workflow.

Part 2: The Affinity-Based Approach: Chemical Proteomics

The cornerstone of our affinity-based approach is the synthesis of a chemical probe derived from (R)-Flumequine. This probe will be engineered to retain the core pharmacophore of the parent molecule while incorporating a linker and a reporter tag for downstream applications.[8]

Design and Synthesis of an (R)-Flumequine-Based Affinity Probe

The design of the affinity probe is a critical step, as modifications to the parent compound can alter its binding properties. Structure-activity relationship (SAR) data for quinolones suggests that the carboxylic acid at position 3 and the ketone at position 4 are crucial for antibacterial activity. Therefore, modifications should be directed away from these functional groups. A plausible strategy involves derivatization at the N-1 position of the piperazine ring, a common site for modification in the synthesis of quinolone derivatives.[9][10]

The probe will incorporate an alkyne handle for "click" chemistry, a highly efficient and bio-orthogonal ligation reaction.[11][12] This allows for the attachment of a reporter molecule, such as biotin, after the probe has interacted with its cellular targets, minimizing potential steric hindrance from a bulky tag.

G (R)-Flumequine (R)-Flumequine N-1 Derivatization N-1 Derivatization (R)-Flumequine->N-1 Derivatization Multi-step synthesis Introduction of Linker with Alkyne Introduction of Linker with Alkyne N-1 Derivatization->Introduction of Linker with Alkyne e.g., propargylamine Final Probe Final Probe Introduction of Linker with Alkyne->Final Probe Purification & Characterization

Figure 2: A simplified schematic for the synthesis of an alkyne-tagged (R)-Flumequine probe.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This technique leverages the synthesized probe to "fish" for interacting proteins from a complex biological sample, such as a cell lysate.[3][13][14]

Experimental Protocol:

  • Cell Culture and Lysis: Culture a relevant eukaryotic cell line (e.g., a human liver cell line like HepG2, considering potential metabolic activation and toxicity) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Incubation with the Probe: Treat the cell lysate with the (R)-Flumequine-alkyne probe. A parallel control experiment should be conducted with a structurally similar but biologically inactive molecule, or by pre-incubating the lysate with an excess of free (R)-Flumequine to competitively inhibit the binding of the probe to its specific targets.

  • Click Chemistry and Biotinylation: Following incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter molecule to the alkyne-tagged probe that is now bound to its protein targets.[12]

  • Affinity Purification: The biotinylated protein complexes are then captured on streptavidin-coated magnetic beads. The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: The bound proteins are eluted from the beads, typically by boiling in a denaturing buffer. The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the (R)-Flumequine probe. A quantitative proteomics approach, such as label-free quantification or isotopic labeling, should be employed to compare the abundance of proteins in the experimental and control samples. Proteins that are significantly enriched in the experimental sample are considered potential targets.

Part 3: The Label-Free Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context without the need for modifying the compound of interest.[2][4][7] The principle behind CETSA is that the binding of a ligand to a protein can alter its thermal stability.[15]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with (R)-Flumequine at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Challenge: The treated cells are then subjected to a temperature gradient.[15]

  • Cell Lysis and Separation of Soluble and Aggregated Proteins: After the heat treatment, the cells are lysed, and the soluble fraction of the proteome is separated from the aggregated proteins by centrifugation.

  • Proteomic Analysis: The soluble protein fractions from each temperature point and drug concentration are analyzed by mass spectrometry.

  • Data Analysis: By quantifying the abundance of thousands of proteins across the different conditions, "melting curves" can be generated for each protein. A shift in the melting curve of a protein in the presence of (R)-Flumequine indicates a direct interaction.

G Intact Cells Intact Cells Treat with (R)-Flumequine Treat with (R)-Flumequine Intact Cells->Treat with (R)-Flumequine Apply Temperature Gradient Apply Temperature Gradient Treat with (R)-Flumequine->Apply Temperature Gradient Lyse Cells Lyse Cells Apply Temperature Gradient->Lyse Cells Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Lyse Cells->Separate Soluble/Aggregated Proteins LC-MS/MS Analysis of Soluble Fraction LC-MS/MS Analysis of Soluble Fraction Separate Soluble/Aggregated Proteins->LC-MS/MS Analysis of Soluble Fraction Identify Proteins with Altered Thermal Stability Identify Proteins with Altered Thermal Stability LC-MS/MS Analysis of Soluble Fraction->Identify Proteins with Altered Thermal Stability

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.

Part 4: Candidate Target Validation: From Biophysics to Cellular Function

The identification of a list of candidate proteins from the discovery phase is only the first step. Rigorous validation is essential to confirm direct binding and establish the biological relevance of these interactions.

Biophysical Validation of Direct Binding

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[16][17] In this context, a purified candidate protein is immobilized on a sensor chip, and a solution of (R)-Flumequine is flowed over the surface. The binding of the drug to the protein results in a change in the refractive index at the sensor surface, which is detected and quantified. SPR can provide valuable information on the kinetics (association and dissociation rates) and affinity of the interaction.[18]

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[19][20] By titrating (R)-Flumequine into a solution containing the purified candidate protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23]

TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[17]Binding kinetics (ka, kd), Affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[19]Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).
Cellular Validation of Target Engagement and Function

CRISPR-Cas9-mediated Gene Editing: The CRISPR-Cas9 system is a powerful tool for validating the biological relevance of a drug-target interaction.[24][25][26] By specifically knocking out the gene encoding a candidate target protein, one can assess whether the cellular phenotype induced by (R)-Flumequine is ablated.[27][28] For example, if (R)-Flumequine induces cytotoxicity in wild-type cells, and this effect is diminished in the knockout cells, it provides strong evidence that the candidate protein is a key mediator of the drug's action.

Conclusion

The comprehensive approach detailed in this guide, combining chemical proteomics, cellular thermal shift assays, and rigorous biophysical and cellular validation techniques, provides a robust framework for the unambiguous identification of the molecular targets of (R)-Flumequine. The insights gained from these studies will not only deepen our understanding of the pharmacology of this specific enantiomer but also have broader implications for the quinolone class of antibiotics. By elucidating potential off-target interactions, this research can inform on the toxicological profile of flumequine and may even unveil novel therapeutic opportunities through drug repurposing.

References

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  • Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones. (n.d.). PLOS. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry. (2024). Journal of Biomedicine and Biochemistry. [Link]

  • Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Creative BioMart. [Link]

  • Type II Topoisomerases as Targets for Quinolone Antibacterials Turning Dr. Jekyll into Mr. Hyde - ResearchGate. (2025). ResearchGate. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2026). bioRxiv. [Link]

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  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (n.d.). NCBI. [Link]

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Foundational

Solubility Profile of Flumequine: A Guide to Pre-formulation and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Foundational Importance of Solubility Flumequine is a first-generation fluoroquinolone antibiotic that functions by inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Foundational Importance of Solubility

Flumequine is a first-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase II, crucial enzymes for DNA replication and transcription.[1] While it has largely been superseded in clinical use, its distinct chemical structure continues to make it a subject of interest in medicinal chemistry and toxicology research. For any active pharmaceutical ingredient (API), solubility is a critical, non-negotiable physicochemical property that governs its behavior from the moment of formulation to its ultimate bioavailability in vivo.[2] Poor solubility can lead to low absorption, inadequate therapeutic effect, and high inter-patient variability, making it a primary hurdle in drug development.[2]

This guide provides a comprehensive technical overview of the solubility of Flumequine. We will delve into its core physicochemical characteristics, present known solubility data across a range of relevant solvents, and provide a field-proven, standardized protocol for the experimental determination of its equilibrium solubility. The insights herein are designed to empower researchers to make informed decisions during pre-formulation, analytical method development, and toxicological studies.

A Note on Chirality: This guide primarily references data for Flumequine, which is often supplied as a racemic mixture of its (R) and (S) enantiomers. Enantiomer-specific solubility data is scarce. For achiral solvent systems, the solubility of the racemate is generally considered representative.

Core Physicochemical Characteristics of Flumequine

Understanding the fundamental properties of a molecule is paramount to predicting its solubility behavior. The interplay of its molecular structure, acidity, and lipophilicity provides a causal basis for its performance in different solvent systems.

These characteristics are summarized below. The molecule's acidic pKa is a dominant factor, predicting a significant increase in solubility in aqueous media as the pH rises above ~6.3, due to the deprotonation of the carboxylic acid group.[3] Conversely, its logP value suggests a moderate lipophilicity, indicating that while it prefers organic environments over water, it is not excessively greasy.[3][4]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂FNO₃[3][5]
Molecular Weight 261.25 g/mol [3][5]
Appearance White to off-white crystalline powder[4][5][6]
Melting Point 253-255 °C[3][5][7]
pKa (Acidic)6.27 - 6.5[3][4][8]
logP (Octanol/Water)1.6 - 2.56[3][4]

Flumequine Solubility Profile: A Comparative Overview

The solubility of Flumequine has been qualitatively and quantitatively assessed in a variety of aqueous and organic solvents. The data clearly illustrates its character as a poorly water-soluble weak acid. Its solubility is exceptionally low in neutral aqueous media but increases significantly in alkaline conditions where the molecule can form a more soluble salt.[3][6][7] Organic solvents, particularly polar aprotic ones like DMSO, are effective at dissolving Flumequine.[1]

Solvent SystemClassificationValue (at specified temp.)Source(s)
Water (pH 7, 20°C) High (per source)2190 mg/L[4]
Water Practically Insoluble-[3][5][6][7]
Dimethyl Sulfoxide (DMSO) Soluble7.69 mg/mL (29.44 mM)[1]
Dilute Alkaline Solutions Freely Soluble-[3][6]
1M Ammonium Hydroxide Soluble50 mg/mL[7][8]
Methylene Chloride Sparingly Soluble-[6]
Acetone Sparingly Soluble-[6]
Ethanol (96%) Slightly Soluble-[6]
Methanol Very Slightly Soluble-[6]
Chloroform Slightly Soluble-[7]
Benzene Insoluble-[7]

Note: The term "High" solubility for water at pH 7 from one source appears inconsistent with multiple other sources describing it as "practically insoluble."[3][4][5][6][7] This highlights the critical importance of standardized experimental determination.

Standardized Protocol for Equilibrium Solubility Determination

To ensure data is reliable, reproducible, and accurately reflects the true thermodynamic limit of solubility, a validated and standardized methodology is essential. While various methods exist, the Shake-Flask Method remains the universally accepted gold standard for determining equilibrium solubility due to its robustness and direct measurement principle.[9][10]

Pillar of Trustworthiness: The Shake-Flask Method

This method is founded on the principle of allowing a compound to achieve true thermodynamic equilibrium between its solid state and a saturated solution. This is distinct from kinetic solubility assays, which can often overestimate solubility due to the formation of supersaturated solutions.[9][11] The shake-flask method provides the definitive solubility value required for biopharmaceutical classification (BCS) and robust pre-formulation studies.[12]

Experimental Rationale & Causality

Every step in the protocol is designed to eliminate variables and ensure a self-validating system:

  • Use of Excess Solid: An excess of the API is added to the solvent to guarantee that the resulting solution is saturated. This is the fundamental requirement for measuring equilibrium solubility.[9]

  • Temperature Control: Solubility is a temperature-dependent thermodynamic quantity. For biopharmaceutical relevance, experiments are typically conducted at 37 ± 1 °C to mimic physiological conditions.[13]

  • Extended Equilibration: Reaching equilibrium is not instantaneous. For poorly soluble compounds, agitation for 24 to 48 hours is often necessary to ensure the dissolution rate has fully ceased and the concentration is stable.[9] Shorter times risk underestimating the true solubility.

  • Phase Separation: It is critical to completely separate the undissolved solid from the saturated liquid phase before analysis. Incomplete separation is a common source of error, leading to artificially high results. High-speed centrifugation or filtration with a chemically inert filter (e.g., PTFE) is required.[12][14]

  • Specific & Validated Analytical Method: The concentration of the dissolved API in the filtrate must be measured using a specific, linear, and validated method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to ensure accuracy.[10]

Workflow Visualization: Shake-Flask Protocol

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess Flumequine to vial prep_solvent Add precise volume of solvent (e.g., buffer) prep_vial->prep_solvent shake Agitate at constant temperature (e.g., 37°C) for 24-48 hours prep_solvent->shake separate Centrifuge or Filter (e.g., 0.22 µm PTFE) to remove solid shake->separate sample Extract clear supernatant/filtrate separate->sample dilute Dilute sample into mobile phase sample->dilute analyze Quantify concentration via validated HPLC-UV dilute->analyze result Calculate Solubility (e.g., in mg/mL) analyze->result

Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility.

Step-by-Step Experimental Protocol
  • Preparation: To a series of glass vials, add an excess amount of solid (R)-Flumequine (e.g., 5-10 mg). The exact mass should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired pre-heated solvent (e.g., pH 1.2, 4.5, 6.8 buffers; organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or tumbling rotator set to a constant temperature (e.g., 37 °C). Agitate for a pre-determined time (typically 24 hours for initial screening, with samples taken at 24 and 48 hours to confirm equilibrium has been reached).[9]

  • Phase Separation: Following equilibration, remove the vials and allow them to stand briefly. Carefully withdraw the supernatant and filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. The first few drops should be discarded to saturate the filter membrane.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a set of known calibration standards.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final equilibrium solubility, typically expressed in mg/mL or µg/mL.

Key Factors Influencing Flumequine Solubility

The Dominant Effect of pH

For an ionizable compound like Flumequine, pH is the most critical factor governing its aqueous solubility. Flumequine is a weak acid with a pKa of approximately 6.3.[3] At pH values well below the pKa, the molecule exists primarily in its neutral, un-ionized form, which has very low water solubility. As the pH of the solution approaches and exceeds the pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This ionized form is significantly more polar and thus more soluble in water. This relationship is fundamental to its behavior in the gastrointestinal tract and is a key consideration for formulation.

G cluster_ph Effect of pH on Flumequine Ionization low_ph Low pH (pH < pKa) neutral R-COOH (Neutral Form) low_ph->neutral high_ph High pH (pH > pKa) ionized R-COO⁻ (Ionized Form) high_ph->ionized sol_low Low Aqueous Solubility neutral->sol_low sol_high High Aqueous Solubility ionized->sol_high

Sources

Protocols & Analytical Methods

Method

(R)-Flumequine Protocol for In Vivo Studies: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, technically detailed guide for conducting in vivo studies on (R)-Flumequine. It is designed to equip researchers wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for conducting in vivo studies on (R)-Flumequine. It is designed to equip researchers with the necessary protocols and scientific rationale to generate robust and reproducible data for preclinical assessment. This guide emphasizes experimental design, ethical considerations, and data interpretation to facilitate a thorough understanding of the compound's in vivo behavior.

Introduction: The Scientific Case for (R)-Flumequine Isomer-Specific Investigation

Flumequine is a first-generation fluoroquinolone antibiotic that has been used in veterinary medicine.[1][2] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1][3][4][5] This action leads to bacterial cell death.[3] Flumequine is a chiral compound, existing as (R)- and (S)-enantiomers. There is evidence to suggest that enantiomers of chiral drugs can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[6][7] Studies have indicated stereoselective degradation of flumequine enantiomers, with the R-(+)-enantiomer degrading faster than the S-(-)-enantiomer in certain conditions.[7] This highlights the importance of studying the individual enantiomers to accurately characterize their therapeutic potential and safety profiles. This protocol will focus specifically on the in vivo evaluation of (R)-Flumequine.

Foundational Principles: Ethical and Rigorous Study Design

The ethical treatment of animals in research is a paramount concern. All protocols must adhere to the principles of the 3Rs: R eplacement, R eduction, and R efinement.[8][9]

  • Replacement: Employing non-animal methods where scientifically valid.

  • Reduction: Using the minimum number of animals required to obtain statistically significant data.

  • Refinement: Minimizing animal pain and distress.[8]

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with national and international guidelines, such as those from the USDA and the National Institutes of Health Office of Laboratory Animal Welfare (OLAW).[10]

Essential Materials and Reagents

Proper preparation and characterization of all materials are critical for study success.

Category Item Recommended Specifications
Test Article (R)-FlumequinePurity >98%, enantiomeric excess >99%
Vehicle Controle.g., 0.5% (w/v) methylcellulose in sterile water
Animals Mice (e.g., ICR/Swiss, BALB/c)Specific-pathogen-free (SPF), age and weight matched (e.g., 6 weeks old, 24-27g)[11]
Bacterial Strain Clinically relevant strain (e.g., E. coli, S. aureus)Susceptibility to (R)-Flumequine confirmed by MIC testing
Reagents Bacterial growth media (e.g., Mueller-Hinton Broth)
Saline, sterile phosphate-bufferedFor dilutions and injections
Anesthetics (e.g., isoflurane)
Euthanasia agent (e.g., CO2, cervical dislocation)
Cyclophosphamide (for neutropenic models)[11][12]
Equipment Standard animal housing
Oral gavage needles, syringes
Tissue homogenizer
Centrifuge, incubator, spectrophotometer
Experimental Workflow and Logic

The following diagram outlines the logical flow of a typical in vivo efficacy study for (R)-Flumequine.

Caption: Workflow for in vivo efficacy and PK studies.

Detailed Experimental Protocols
5.1. Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standardized and sensitive method for evaluating the in vivo efficacy of antimicrobial agents.[12][13][14]

Protocol Steps:

  • Induction of Neutropenia (Optional but Recommended):

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[11] This renders the mice neutropenic, allowing for a more direct assessment of the compound's antibacterial activity.[12]

  • Bacterial Inoculum Preparation:

    • Grow the selected bacterial strain to the logarithmic phase in a suitable broth medium.

    • Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.[11]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[11][15]

    • Administer (R)-Flumequine or vehicle control via the desired route (e.g., oral gavage). Dosing will depend on the specific objectives of the study.

  • Efficacy Endpoint:

    • At 24 hours post-treatment, humanely euthanize the mice.

    • Aseptically dissect the thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[15]

5.2. Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of (R)-Flumequine is crucial for interpreting efficacy data.

Protocol Steps:

  • Dosing:

    • Administer a single dose of (R)-Flumequine to a cohort of non-infected mice.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, cardiac puncture).

  • Plasma Analysis:

    • Process the blood to obtain plasma and analyze the concentration of (R)-Flumequine using a validated bioanalytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation and Interpretation
Quantitative Data Summary
Parameter Description Example Value
MIC Minimum Inhibitory Concentration0.5 µg/mL for E. coli[16]
ED50 50% Effective Dose in systemic infection model1.25-1.90 mg/kg for E. coli[17]
Cmax Maximum plasma concentration6.2 µg/mL in calves at 10 mg/kg[18]
Tmax Time to reach Cmax2.0 h in rats (oral)[19]
AUC Area under the plasma concentration-time curveVaries with dose
Bioavailability Fraction of administered dose reaching systemic circulation~94% in rats (oral)[19]
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The relationship between drug exposure and antibacterial effect is a critical component of analysis. For fluoroquinolones, the ratio of the 24-hour area under the curve to the MIC (AUC/MIC) is a key predictor of efficacy.[20] An AUC/MIC ratio of >125 is often associated with a favorable outcome for gram-negative infections.[20]

Signaling Pathway: Mechanism of Quinolone Action

The following diagram illustrates the mechanism of action of quinolone antibiotics.

G cluster_bacterium Bacterial Cell R_Flumequine (R)-Flumequine DNA_Gyrase DNA Gyrase R_Flumequine->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV R_Flumequine->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Sources

Application

Introduction: The Significance of Chiral Analysis in Drug Development

An Application Guide for the Enantioselective Quantification of (R)-Flumequine in Plasma using LC-MS/MS Flumequine is a first-generation synthetic quinolone antibiotic primarily used in veterinary medicine.[1][2] Like ma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enantioselective Quantification of (R)-Flumequine in Plasma using LC-MS/MS

Flumequine is a first-generation synthetic quinolone antibiotic primarily used in veterinary medicine.[1][2] Like many pharmaceuticals, it possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Flumequine and (S)-Flumequine. While administered as a racemate (an equal mixture of both enantiomers), research has shown that enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. The differential activity between enantiomers necessitates the development of stereoselective analytical methods to accurately assess the behavior of each isomer in biological systems. This is critical for reliable risk assessment and understanding the drug's efficacy and safety profile.[3][4]

This application note provides a comprehensive, field-tested protocol for the sensitive and selective quantification of (R)-Flumequine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology, offering a robust framework for chiral bioanalysis. The principles and protocols detailed herein are grounded in established scientific literature and adhere to international bioanalytical method validation guidelines.[5][6]

Principle of the Method: A Triad of Selectivity

The successful enantioselective analysis of (R)-Flumequine hinges on a three-tiered approach to selectivity, achieved by coupling chiral liquid chromatography with triple quadrupole mass spectrometry.

  • Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix (plasma). A Liquid-Liquid Extraction (LLE) protocol is employed, which leverages the differential solubility of Flumequine in an organic solvent versus the aqueous plasma. This crucial step removes proteins and other endogenous components that would otherwise interfere with the analysis and compromise the analytical column's longevity.[7][8]

  • Chiral Liquid Chromatography (LC): The chromatographic separation is the core of the enantioselective analysis. A specialized chiral stationary phase (CSP) is used to resolve the (R) and (S) enantiomers of Flumequine. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and their subsequent separation.[3][8]

  • Tandem Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides two layers of mass-based selectivity. First, the precursor ion (the protonated molecule of Flumequine, [M+H]⁺) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting compounds and ensuring high sensitivity.[9][10]

The overall workflow is designed to provide unambiguous identification and precise quantification of (R)-Flumequine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard (IS) p2 Liquid-Liquid Extraction (LLE with MTBE) p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 Chiral LC Separation (R vs. S Enantiomers) p3->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Calibration Curve) d1->d2 G s1 Start: 50 µL Plasma Sample s2 Add 30 µL Internal Standard s1->s2 s3 Add 1 mL MTBE (Extraction Solvent) s2->s3 s4 Vortex (10 min) & Centrifuge (5 min) s3->s4 s5 Transfer Organic Layer (Supernatant) s4->s5 s6 Evaporate to Dryness (Nitrogen Stream) s5->s6 s7 Reconstitute in 120 µL Mobile Phase s6->s7 s8 Inject 2 µL into LC-MS/MS System s7->s8

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
LC-MS/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System UFLC / UHPLC SystemProvides high resolution and speed, ideal for complex matrices.
Column CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm) [7][8]A proven reversed-phase chiral column for the separation of Flumequine enantiomers.
Mobile Phase A 0.1% Formic Acid + 1-5 mM Ammonium Acetate in WaterAcid and salt modifiers improve peak shape and ionization efficiency. [7][8]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Elution Mode IsocraticIsocratic elution is often preferred for chiral separations to ensure stable and reproducible retention times, as re-equilibration of chiral columns can be challenging. [7]
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. [7]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't negatively impact resolution. [7]
Injection Vol. 2 µLA small injection volume minimizes potential matrix effects and peak distortion. [7]

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity.
Ionization Mode Electrospray Ionization (ESI), PositiveFlumequine contains a basic nitrogen atom that is readily protonated, making positive mode ESI highly efficient. [7]
MRM Transitions (R/S)-Flumequine: 262.1 → 244.0 / 202.0<[7][9]br>(IS) Propranolol: 260.1 → 116.2 [7]The transition m/z 262.1 → 244.0 is often used for quantification, while 262.1 → 202.0 can be used as a confirmatory transition.
Ion Source Temp. 550 - 600 °COptimized for efficient desolvation of the mobile phase.
Capillary Voltage 5.5 kV [11]Optimized for stable ion generation.
Collision Energy (CE) ~20-26 eV [7][9]Must be optimized for each transition to achieve the most stable and intense product ion signal.
Cone/DP Voltage ~50-80 V [7][9]Optimized to maximize precursor ion transmission into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of the bioanalytical method should be performed according to regulatory guidelines from agencies like the FDA or EMA to ensure its reliability for study sample analysis. [5][6][12] Table 3: Key Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte or IS in blank matrix samples.
Calibration Curve Establish the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples at low, mid, and high levels, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV%) should not exceed 15% (precision). [13]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% of nominal and precision (CV%) ≤ 20%. [13]
Recovery Assess the efficiency of the extraction process.The extraction recovery of the analyte should be precise, consistent, and reproducible.
Matrix Effect Evaluate the suppression or enhancement of ionization by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Ensure the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the enantioselective quantification of (R)-Flumequine in plasma. The combination of efficient liquid-liquid extraction, high-resolution chiral chromatography, and highly selective tandem mass spectrometry provides the necessary performance for demanding bioanalytical applications in drug development and research. By adhering to the outlined protocols and implementing a thorough method validation as described by regulatory guidelines, researchers can generate high-quality, defensible data to accurately characterize the pharmacokinetic and metabolic profile of individual Flumequine enantiomers.

References

  • Hu, J., Jin, X., Ouyang, X., & Wu, W. (2017). Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS. Biomedical Chromatography, 31(5), e3865. Available at: [Link]

  • Jenkins, K. M., & Young, M. S. (2004). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation Application Note. Available at: [Link]

  • Hu, J., et al. (2016). Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS. PubMed. Available at: [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7582. Available at: [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites’ Identification in Sediment. Journal of Chemistry. Available at: [Link]

  • López-Serna, R., et al. (2016). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. Water Research, 103, 349-360. Available at: [Link]

  • Wang, C., et al. (2018). MS/MS spectra of flumequine. ResearchGate. Available at: [Link]

  • European Medicines Agency (EMA). (2022). Guideline on bioanalytical method validation. Available at: [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Choma, I., et al. (1999). Determination of flumequine and doxycycline in milk by a simple thin-layer chromatographic method. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 7-14. Available at: [Link]

  • Petrović, J., et al. (2009). Determination of flumequine residues in broiler chickens with HPLC and screening method. Acta Veterinaria (Beograd), 59(5-6), 547-555. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing (R)-Flumequine Instability in Solution

Introduction: (R)-Flumequine is a first-generation fluoroquinolone antibiotic valued in various research applications for its activity as a topoisomerase II inhibitor.[1][2][3] However, its utility is often challenged by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (R)-Flumequine is a first-generation fluoroquinolone antibiotic valued in various research applications for its activity as a topoisomerase II inhibitor.[1][2][3] However, its utility is often challenged by its inherent instability in solution, leading to inconsistent experimental results and compromised data integrity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming these stability issues. By explaining the causal mechanisms behind its degradation and providing field-proven protocols, this center aims to empower users to maintain the integrity of their (R)-Flumequine solutions and ensure the reliability of their research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: Why is my freshly prepared (R)-Flumequine solution turning yellow and/or showing precipitation?

A: This is a classic sign of degradation. (R)-Flumequine is highly susceptible to photodegradation, especially when exposed to ambient or UV light.[4][5] The yellowing indicates the formation of chromophoric degradation products. Precipitation can occur as the parent compound degrades into less soluble byproducts or if the solvent's capacity is exceeded upon temperature changes.

Q2: What is the best solvent to dissolve (R)-Flumequine?

A: (R)-Flumequine is practically insoluble in water but shows good solubility in organic solvents and alkaline solutions.[4][6] For creating a stable, concentrated stock solution, high-purity, anhydrous DMSO or DMF are the recommended solvents of choice.[7] A stock solution in DMSO can typically reach a concentration of around 10 mg/mL.[7]

Q3: How should I properly store my (R)-Flumequine stock solutions to maximize their shelf-life?

A: Proper storage is critical. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots must be stored in light-protecting vials (e.g., amber glass) at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Q4: My experimental results are highly variable between assays. Could this be related to (R)-Flumequine instability?

A: Absolutely. Inconsistent results are a hallmark of using a degraded active compound. If the concentration of active (R)-Flumequine decreases between the time of preparation and its use in an assay, the effective dose will be lower than intended, leading to poor reproducibility. This is especially true if solutions are prepared in batches and used over several hours or days without stringent light and temperature control.

Section 2: Core Instability Factors & Mechanisms

To effectively combat degradation, it is essential to understand its root causes. (R)-Flumequine's stability is primarily compromised by three factors: light, pH, and oxidation.

Photodegradation: The Primary Culprit

The quinolone ring structure of (R)-Flumequine is intrinsically photosensitive. The molecule's maximum UV absorption falls within the UV-C range, making it highly susceptible to degradation upon exposure to light.[5] This process is rapid, with degradation half-lives dropping to a matter of days when aqueous solutions are exposed to light.[4] The energy from photons initiates a series of reactions that can cleave and modify the molecule.

Influence of pH

(R)-Flumequine is a carboxylic acid with a pKa of approximately 6.5.[4] This means its charge state and, consequently, its stability and solubility are highly dependent on the pH of the medium. In acidic conditions (pH < 5), the molecule is largely in its neutral, less soluble form. As the pH increases towards and above the pKa, it deprotonates to its anionic form, which is more soluble in aqueous media.[4] However, extreme pH values can also promote hydrolytic degradation. Studies on related compounds show that degradation rates can be significantly influenced by pH, with increased degradation observed at lower pH values in some advanced oxidation processes.[8]

Oxidative Degradation

The molecular structure of (R)-Flumequine is vulnerable to attack by reactive oxygen species (ROS). This is evident from studies where it is rapidly degraded by advanced oxidation processes (AOPs) like the Fenton reaction, which generates hydroxyl radicals.[5] In a typical lab setting, dissolved oxygen in solvents, or the presence of trace metal ions that can catalyze oxidation, can contribute to a slow but steady degradation of the compound. Key degradation pathways involve decarboxylation (loss of the COOH group), defluorination, and cleavage of the quinolone ring system.[5]

Figure 1: Key Degradation Pathways of (R)-Flumequine FLU (R)-Flumequine (Parent Compound) Degradation Decarboxylation Defluorination Ring Modification & Cleavage FLU->Degradation Leads to Light Light Exposure (UV, Ambient) Light->FLU Photodegradation pH Suboptimal pH (e.g., Acidic Conditions) pH->FLU Hydrolysis Oxidation Oxidizing Agents (Dissolved O₂, Metal Ions) Oxidation->FLU Oxidation

Caption: Figure 1: Key Degradation Pathways of (R)-Flumequine.

Section 3: Troubleshooting & Best Practices Guide

This guide provides solutions to specific experimental challenges in a question-and-answer format.

Problem 1: Preparing Stable Stock Solutions
  • Question: What is the most reliable protocol for preparing a stable, concentrated stock solution of (R)-Flumequine?

  • Answer & Rationale: The key to a stable stock solution is using the right solvent and minimizing exposure to degradative forces from the very beginning. Anhydrous DMSO is the superior choice due to its excellent solvating power for (R)-Flumequine and its low water content, which minimizes hydrolysis.

    The protocol below is a self-validating system. By using an inert gas and light-blocking containers, you actively remove the primary catalysts for degradation (oxygen and light), ensuring the prepared solution's integrity.

    See Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO.

Problem 2: Working with Aqueous Solutions for Assays
  • Question: How can I prepare and maintain the stability of (R)-Flumequine in an aqueous buffer for my cell culture/assay?

  • Answer & Rationale: Transitioning from an organic stock to an aqueous working solution is a critical step where instability is often introduced. Direct dissolution in aqueous buffers is not feasible due to low solubility.[6] The recommended method is serial dilution from a concentrated DMSO stock.

    Crucial Considerations:

    • Final DMSO Concentration: Ensure the final percentage of DMSO in your assay medium is below the tolerance level for your specific cells or experimental system (typically <0.5%).

    • pH of Buffer: The pH of your final aqueous solution is critical. Since flumequine is more soluble in alkaline conditions, using a buffer with a pH of 7.4 or slightly higher can help maintain solubility.[4]

    • Immediate Use: Aqueous working solutions are significantly less stable than DMSO stocks. They should be prepared fresh immediately before each experiment and protected from light at all times. Never store diluted aqueous solutions of (R)-Flumequine.

    See Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock.

Problem 3: Validating Solution Integrity Before a Critical Experiment
  • Question: How can I be certain that my (R)-Flumequine solution has not degraded before I use it?

  • Answer & Rationale: For critical experiments, visual inspection is insufficient. A quick Quality Control (QC) check is a non-negotiable step to validate the integrity of your compound. This builds trustworthiness into your experimental design. The most practical methods are High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. An HPLC analysis is the gold standard, as it can separate the parent compound from its degradation products and provide an accurate concentration.

Figure 2: Workflow for Validating Solution Integrity A Prepare (R)-Flumequine Stock Solution (See Protocol 1) B Store Solution (Aliquot, -80°C, Dark) A->B C Thaw Single-Use Aliquot Before Experiment B->C D Perform QC Check C->D Dilute small sample for analysis E Compare to Reference (Freshly Prepared Standard or Historical Data) D->E F Pass? E->F G Proceed with Experiment F->G Yes H Discard Aliquot & Troubleshoot F->H No

Caption: Figure 2: Workflow for Validating Solution Integrity.

Section 4: Data & Protocols

Table 1: Recommended Solvents and Storage Conditions for (R)-Flumequine
ParameterRecommendationRationale & Source
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility (~10 mg/mL); minimizes hydrolysis.[7]
Alternative Stock Solvent Dimethylformamide (DMF)Good solubility (~10 mg/mL).[7]
Aqueous Solubility Insoluble / Very PoorThe neutral form is not soluble in water.[4][6]
Stock Solution Storage Aliquot, protect from light, store at -80°CPrevents freeze-thaw cycles and photodegradation, ensuring long-term stability (≥2 years).[1]
Working Solution Storage Prepare fresh, use immediatelyAqueous solutions are prone to rapid degradation; storage is not recommended.
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO

  • Pre-Experiment Setup:

    • Work in a dimly lit area or under yellow light. Cover all glassware with aluminum foil.

    • Use a new, sealed bottle of anhydrous DMSO (≥99.9%).

  • Inert Gas Purge:

    • Open the DMSO and immediately purge the headspace with a gentle stream of an inert gas (e.g., argon or nitrogen) for 2-3 minutes.

    • Causality: This displaces dissolved oxygen, a key driver of oxidative degradation.[7]

  • Weighing (R)-Flumequine:

    • Accurately weigh the desired amount of solid (R)-Flumequine powder in a tared, amber glass vial.

  • Dissolution:

    • Add the required volume of the purged anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex vigorously in the dark until the solid is completely dissolved. Gentle warming (<37°C) can be used if necessary, but avoid high heat.

  • Storage:

    • Immediately aliquot the stock solution into single-use volumes in amber, screw-cap microcentrifuge tubes or vials.

    • Label clearly and store at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

  • Preparation Environment:

    • As with the stock solution, work under light-protected conditions.

  • Thawing Stock:

    • Remove one single-use aliquot of the (R)-Flumequine DMSO stock from the -80°C freezer and thaw it completely at room temperature.

  • Dilution:

    • Perform serial dilutions. First, dilute the concentrated stock into your desired aqueous buffer (e.g., PBS, cell culture media).

    • Causality: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing gently. This prevents the compound from precipitating out of solution.

  • Final Steps:

    • Ensure the final DMSO concentration is compatible with your assay system.

    • Use the freshly prepared aqueous working solution immediately. Do not store.

References

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3374, Flumequine. Retrieved from [Link]

  • Rodrigues-Silva, C., Maniero, M. G., & Guimarães, J. R. (2013). Degradation of flumequine by the Fenton and photo-Fenton processes: Evaluation of residual antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Sun, P., et al. (2020). Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flumequine? Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Flumequine. AERU. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (R)-Flumequine Sample Preparation &amp; Storage

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-Flumequine. As a chiral fluoroquinolone antibiotic, the integrity of (R)-Flume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-Flumequine. As a chiral fluoroquinolone antibiotic, the integrity of (R)-Flumequine samples is paramount for generating accurate and reproducible data. Trivial errors in sample preparation or storage can lead to significant experimental artifacts, including analyte loss, degradation, or even enantiomeric conversion. This document moves beyond simple protocols to explain the scientific principles governing the handling of this compound, ensuring your experimental choices are deliberate and effective.

Core Physicochemical Properties of Flumequine

Understanding the fundamental properties of Flumequine is the first step toward mastering its handling. Its behavior in solution is dictated by its structure, particularly the carboxylic acid group, which makes its solubility highly dependent on pH.

PropertyValueSignificance for Sample HandlingSource(s)
Molecular Formula C₁₄H₁₂FNO₃-[1]
Molecular Weight 261.25 g/mol For calculating concentrations.[2]
Appearance White crystalline powderVisual confirmation of solid state.[3]
pKa ~6.3 - 6.5CRITICAL: At pH > 6.5, the molecule is deprotonated (anionic) and more water-soluble. At pH < 6.3, it is neutral and poorly water-soluble.[3][4][3][4]
Aqueous Solubility Insoluble in neutral water; very low in pH 3-6. Soluble in alkaline solutions (pH > 7).Direct dissolution in neutral water or acidic buffers will fail.[2][3][5][2][3][5]
Organic Solubility Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and 1M Ammonium Hydroxide. Slightly soluble in ethanol (~0.2 mg/mL) and methanol.Provides options for creating concentrated, non-aqueous stock solutions.[1][2][1][2]
Photostability Susceptible to degradation by UV light and sunlight.All solutions must be protected from light to prevent analyte loss.[3][6][7][3][6][7]

Part 1: Standard & Sample Preparation Protocols

Protocol 1.1: Preparing Concentrated (R)-Flumequine Stock Solutions

The primary challenge with (R)-Flumequine is its poor aqueous solubility in its neutral form. Therefore, a concentrated stock solution must first be prepared in a suitable organic solvent or an alkaline aqueous solution.

Causality: Using an appropriate solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for Flumequine (~10 mg/mL) and its stability profile upon freezing.[1] Alternatively, a basic solution like 0.1 M NaOH or 1M NH₄OH can be used to deprotonate the carboxylic acid, forming the soluble carboxylate salt.[2]

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of solid (R)-Flumequine powder in a fume hood. Use an analytical balance and ensure static is dissipated.

  • Solvent Addition:

    • For DMSO Stock: Add the appropriate volume of anhydrous, analytical-grade DMSO to your weighed solid in a volumetric flask.

    • For Alkaline Stock: Add a small amount of 0.1 M NaOH to the solid to dissolve it, then bring it to the final volume with high-purity water.

  • Dissolution: Cap the flask and vortex or sonicate gently until all solid material is completely dissolved. The resulting solution should be clear.

  • Verification (Self-Validation): Before storing, perform a quick check. Dilute a small aliquot into your analytical mobile phase and inject it into your chromatography system to confirm the peak identity and purity.

  • Storage: Transfer the stock solution into amber glass vials to protect it from light.[8] Aliquot into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[9] Store at ≤ -20°C.[9]

Workflow for (R)-Flumequine Stock and Working Standard Preparation

G cluster_0 Step 1: Stock Solution (10 mg/mL) cluster_1 Step 2: Intermediate Dilution (Optional) cluster_2 Step 3: Aqueous Working Standard (e.g., 10 µg/mL) cluster_3 Step 4: Quality Control & Storage weigh Weigh Solid (R)-Flumequine dissolve Dissolve in DMSO or 0.1M NaOH weigh->dissolve Transfer to Volumetric Flask intermediate Dilute Stock with Acetonitrile or Methanol dissolve->intermediate Serial Dilution working Dilute into Mobile Phase or Buffered Solution (pH > 7.0) intermediate->working Final Dilution qc Confirm Purity via HPLC/LC-MS working->qc store Store in Amber Vials at ≤ -20°C qc->store

Caption: Workflow for preparing (R)-Flumequine standards.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of (R)-Flumequine.

Q1: Why is my (R)-Flumequine not dissolving in my buffer?

Answer: The most likely reason is incorrect pH. (R)-Flumequine is practically insoluble in aqueous solutions with a pH between 3 and 6 because its carboxylic acid group (pKa ~6.3) is protonated and neutral.[5] To dissolve it, you must ensure the pH of your solution is above 7, preferably around 7.4 or higher, to convert the molecule to its more soluble anionic form.[3] Attempting to dissolve it directly in water, PBS at pH 6.8, or any acidic buffer will likely result in precipitation.

Q2: I'm seeing low or inconsistent analytical results. What are the likely causes?

Answer: This is a multi-faceted problem. The three most common culprits are adsorption , photodegradation , and precipitation .

  • Adsorption: Quinolone antibiotics are known to adsorb to surfaces, including glass, polypropylene vials, and pipette tips.[10][11] This is especially problematic at low concentrations.

    • Solution: Consider using silanized glass vials or low-adsorption plasticware. Before analysis, it's good practice to "prime" the system by injecting a high-concentration standard to saturate active adsorption sites.

  • Photodegradation: Flumequine contains chromophores that absorb UV light, making it susceptible to rapid degradation when exposed to sunlight or even ambient lab lighting.[3] This will artificially lower your measured concentration.

    • Solution: Always prepare and store solutions in amber vials or wrap clear vials in aluminum foil.[8] Minimize the time samples spend on the benchtop outside of storage.

  • Precipitation: If you dilute a DMSO stock solution into an incompatible aqueous buffer (e.g., pH < 7), the compound can precipitate out of the solution, leading to a lower concentration in the supernatant that you inject.[5]

    • Solution: Ensure your final diluent is at a pH that maintains solubility (pH > 7). When diluting from an organic stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

Q3: Do I need to worry about the racemization of my (R)-Flumequine standard?

Answer: While there is no extensive literature detailing the rapid racemization of flumequine in standard analytical solvents, it remains a theoretical risk for any single-enantiomer standard. Racemization (conversion from the R- to the S-enantiomer) can be catalyzed by harsh pH conditions (strong acid or base) or elevated temperatures.

  • Expert Insight: The biological and toxicological activities of the two enantiomers can differ significantly.[12][13] Therefore, ensuring enantiomeric purity is critical.

  • Best Practice:

    • Store your (R)-Flumequine standards under recommended conditions (frozen, protected from light).

    • Avoid prolonged exposure to extreme pH or high heat.

    • If your research is sensitive to enantiomeric purity, periodically verify the enantiomeric excess of your standard using a validated chiral HPLC method.[14][15]

Q4: My sample degrades quickly, even when stored in the freezer. How can I improve stability?

Answer: If you are observing degradation even at low temperatures, consider the following:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.[9] This is why aliquoting into single-use vials is critical.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content in DMSO can lead to hydrolysis of certain compounds over time.

  • Headspace Oxygen: For maximum long-term stability, consider purging the headspace of your vials with an inert gas like argon or nitrogen before capping and freezing. This displaces oxygen and minimizes oxidative degradation.

Troubleshooting Diagram: Low Analyte Recovery

G cluster_checks Initial Checks cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low or Inconsistent (R)-Flumequine Recovery check_sol Is the sample completely dissolved? (No visible precipitate) start->check_sol check_ph Is the final solution pH > 7.0? check_sol->check_ph Yes precip Precipitation after Dilution check_sol->precip No adsorption Adsorption to Labware check_ph->adsorption Yes check_ph->precip No photodeg Photodegradation adsorption->photodeg sol_adsorption Use silanized glass or low-adsorption plasticware. Prime system with high standard. adsorption->sol_adsorption photodeg->precip sol_photodeg Use amber vials. Work under low light conditions. photodeg->sol_photodeg sol_precip Ensure diluent pH > 7. Add stock to buffer while vortexing. precip->sol_precip

Caption: Decision tree for troubleshooting low recovery issues.

Part 3: Long-Term Storage & Stability

Proper storage is essential to maintain the integrity and shelf-life of your (R)-Flumequine material and its solutions.

MaterialTemperatureConditionsEstimated StabilitySource(s)
Solid Powder Room Temperature (15-25°C)Keep container tightly sealed in a dry, well-ventilated place.≥ 4 years[1]
Stock Solution in DMSO -20°CSealed amber vials, protected from light and moisture. Aliquoted to avoid freeze-thaw.1 year[9]
Stock Solution in DMSO -80°CSealed amber vials, protected from light and moisture. Aliquoted to avoid freeze-thaw.2 years[9]
Aqueous Working Standards 2-8°CSealed amber vials. pH must be maintained > 7.Not recommended for long-term storage. Prepare fresh daily for best results.Expert Recommendation

Self-Validating Storage Protocol:

  • Trust but Verify: When beginning a new study, prepare a fresh stock solution from the solid material. Analyze it alongside your stored, older stock solution. If the results are within your method's margin of error (e.g., <5% difference), your stored stock is likely still valid. If a significant discrepancy is observed, the older stock should be discarded. This practice prevents the propagation of errors from degraded standards.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3374, Flumequine. Retrieved from [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Journal of Chromatography B, 1089, 43-50. Available at: [Link]

  • University of Hertfordshire. (n.d.). AERU Pesticide Properties Database: Flumequine. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Flumequine Product Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

  • Sousa, J. C. G., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Separations, 10(4), 239. Available at: [Link]

  • LookChem. (n.d.). CAS No.42835-25-6, Flumequine Suppliers. Retrieved from [Link]

  • Gulkowska, A., et al. (2021). Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. Water, 13(19), 2697. Available at: [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The HPLC-Q-TOF/MS chromatograms of flumequine obtained from real sediment samples. Retrieved from [Link]

  • Zeng, X., et al. (2021). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research, 26(6), 200524. Available at: [Link]

  • ResearchGate. (2021). Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. Retrieved from [Link]

  • ResearchGate. (2018). Flumequine degradation by photolysis, H2O2 and UV. Retrieved from [Link]

  • Zyl, P. H., et al. (1981). Determination of flumequine and a hydroxy metabolite in biological fluids by high-pressure liquid chromatographic, fluorometric, and microbiological methods. Antimicrobial Agents and Chemotherapy, 19(1), 1-5. Available at: [Link]

  • MDPI. (2023). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent. Retrieved from [Link]

  • Zueco, J., et al. (1998). Pharmacokinetics, bioavailability and absorption of flumequine in the rat. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 382-388. Available at: [Link]

  • Li, W., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites’ Identification in Sediment. BioMed Research International, 2019, 8510461. Available at: [Link]

  • Ji, Y., et al. (2017). Activated carbon adsorption of quinolone antibiotics in water: Performance, mechanism, and modeling. Journal of Environmental Sciences, 56, 145-153. Available at: [Link]

  • Pharmaceutical Technology. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (R)-Flumequine Experimental Reproducibility

Welcome to the technical support center for (R)-Flumequine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that lead to poor reproducibility in experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Flumequine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that lead to poor reproducibility in experiments involving this chiral fluoroquinolone antibiotic. By understanding the physicochemical properties and critical handling parameters of (R)-Flumequine, you can design more robust and reliable experiments.

This center is structured into a primary Troubleshooting Guide and a supplementary FAQ section to directly address issues you may encounter.

Troubleshooting Guide: A-Question-and-Answer Approach

This section tackles the most frequent sources of experimental variability. Each question is followed by an in-depth explanation of the underlying causes and a series of actionable steps to resolve the issue.

Q1: My (R)-Flumequine stock solution is cloudy, or the compound precipitates when I add it to my aqueous buffer or cell media. What is happening and how can I fix it?

Core Issue: This is almost always a solubility problem. Flumequine is a weak acid with a pKa of approximately 6.2-6.5.[1][2] It is poorly soluble in water, especially at neutral or acidic pH.[2][3] When a concentrated stock solution, typically made in an organic solvent like DMSO or in an alkaline aqueous solution, is diluted into a buffered system like PBS (pH 7.4) or cell culture media, the pH drops, causing the compound to crash out of solution.

Causality Explained: At a pH below its pKa, Flumequine exists predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form a more soluble salt. Diluting a high-concentration DMSO stock into an aqueous buffer can also cause precipitation due to a solvent shift, where the compound is less soluble in the final solvent mixture.

Troubleshooting Workflow & Solutions:

start Precipitation Observed check_stock 1. Assess Stock Solution Is it clear? What is the solvent? start->check_stock check_final_conc 2. Check Final Concentration Is it above the solubility limit in the final buffer/media? check_stock->check_final_conc solubility_issue Root Cause: Solubility Exceeded check_final_conc->solubility_issue solution_1 Solution A: Prepare Stock in 0.1N NaOH (creates soluble sodium salt) solubility_issue->solution_1 Recommended solution_2 Solution B: Use Co-solvents or Reduce Final Concentration solubility_issue->solution_2 solution_3 Solution C: Adjust Final Buffer pH (if experiment allows) solubility_issue->solution_3 validate 3. Validate New Protocol Visually inspect for clarity. Perform concentration check (HPLC). solution_1->validate solution_2->validate solution_3->validate

Caption: Troubleshooting workflow for precipitation issues.

Actionable Steps:

  • Prepare an Alkaline Stock: The most reliable method is to prepare a stock solution in a dilute base.

    • Protocol: Weigh the (R)-Flumequine powder and dissolve it in an equimolar amount of 0.1 N NaOH. This reaction forms the sodium salt of Flumequine, which is significantly more water-soluble. You can then dilute this stock into your aqueous experimental systems.

  • Use DMSO for High Concentrations: If an organic solvent is required, use DMSO. Cayman Chemical notes solubility is approximately 10 mg/mL in DMSO.[4] However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.

  • Verify Final Concentration: Ensure your final working concentration does not exceed the known solubility limit in the final medium. Flumequine's water solubility at pH 7 is reported to be high (2190 mg/L), but this can be affected by salts and proteins in media.[1]

  • pH Adjustment: If your experimental design allows, slightly increasing the pH of your final buffer can maintain solubility.

Data Summary: (R)-Flumequine Solubility

Solvent Approximate Solubility Source Notes
Water (neutral pH) Insoluble/Very Low [2][3] Solubility increases significantly at alkaline pH.
Alkaline Solutions (e.g., 0.1N NaOH) Soluble [2] Forms a soluble salt. Recommended for aqueous stocks.
DMSO ~10 mg/mL [4] Common choice for organic stock solutions.
DMF ~10 mg/mL [4] Alternative to DMSO.

| Ethanol | ~0.2 mg/mL |[4] | Low solubility; not recommended for stock preparation. |

Q2: I'm seeing significant variability in my antibacterial assay results (e.g., MIC, IC50). What are the likely causes?

Core Issue: Inconsistent results in biological assays can stem from three primary areas: (1) Compound Integrity, (2) Assay Conditions, or (3) Analytical Quantification.

Causality Explained:

  • Chiral Purity: The antibacterial activity of Flumequine is stereoselective, with the (R)-enantiomer often showing different activity from the (S)-enantiomer.[5] If your sample has undergone racemization or was not chirally pure to begin with, the effective concentration of the active enantiomer will vary.

  • Degradation: Flumequine, like other fluoroquinolones, can be susceptible to degradation, particularly under UV light (photodegradation).[6][7][8] If stock solutions are handled or stored improperly, the actual concentration of active compound will decrease over time.

  • Assay Interference: Factors like high protein binding in media, interaction with divalent cations (e.g., Mg²⁺, Ca²⁺), or efflux pump activity in bacteria can alter the effective concentration of the drug at its target site.[9][10]

Troubleshooting Decision Tree:

start Inconsistent IC50/MIC Values check_purity 1. Verify Compound Integrity - Check Chiral Purity (Chiral HPLC) - Check Chemical Purity (HPLC-UV) start->check_purity check_handling 2. Review Handling & Storage - Stored protected from light? - Fresh dilutions used? start->check_handling check_assay 3. Analyze Assay Conditions - Consistent bacterial inoculum? - Media composition stable? - Matrix effects in quantification? start->check_assay purity_fail Problem: Impure Compound check_purity->purity_fail Fails handling_fail Problem: Degradation check_handling->handling_fail Fails assay_fail Problem: Assay Variability check_assay->assay_fail Fails resolve_purity Action: Source new, certified (R)-Flumequine. Re-validate. purity_fail->resolve_purity resolve_handling Action: Store aliquots at -20°C or -80°C in amber vials. Avoid freeze-thaw cycles. handling_fail->resolve_handling resolve_assay Action: Standardize protocols. Validate analytical methods for matrix effects. assay_fail->resolve_assay

Caption: Decision tree for investigating inconsistent bioassay results.

Actionable Steps:

  • Verify Chiral Purity:

    • Protocol: Use a validated chiral HPLC method to determine the enantiomeric excess (e.e.) of your (R)-Flumequine sample. Methods using columns like Chiralcel OD-H or Lux Cellulose-2 have been shown to be effective.[11][12] A resolution factor greater than 2.0 between enantiomer peaks indicates a robust separation.[13]

  • Implement Strict Storage Protocols:

    • Store solid (R)-Flumequine at room temperature, protected from light.[4]

    • Prepare stock solutions and aliquot them into single-use amber vials to minimize light exposure and freeze-thaw cycles. Store frozen at -20°C or -80°C.

    • Always use freshly prepared dilutions for experiments.

  • Standardize Assay Parameters:

    • Ensure the bacterial inoculum density is consistent across all experiments.

    • Be aware that media components can chelate fluoroquinolones, reducing their activity. Use consistent, high-quality media for all assays.

    • When quantifying Flumequine in biological matrices (e.g., plasma, urine), use a validated LC-MS/MS method and co-validate with an internal standard to account for matrix effects.[14][15]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for (R)-Flumequine? A: (R)-Flumequine is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[16][17] By binding to and stabilizing the enzyme-DNA complex, it blocks the re-ligation of cleaved DNA strands.[16][18] This action inhibits DNA replication and transcription, ultimately leading to bacterial cell death.[4][19][20] The primary target in Gram-negative bacteria is typically DNA gyrase, while topoisomerase IV is often the main target in Gram-positive bacteria.[21]

cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription Flumequine (R)-Flumequine Block1 Inhibition Flumequine->Block1 Block2 Inhibition Flumequine->Block2 Gyrase DNA Gyrase (Target 1) DNA_Supercoiling Supercoiled DNA Death Bacterial Cell Death Gyrase->Death TopoIV Topoisomerase IV (Target 2) TopoIV->Death DNA_Relaxed Relaxed/Replicated DNA DNA_Supercoiling->DNA_Relaxed unwinding Block1->Gyrase Block2->TopoIV

Caption: Simplified mechanism of action for (R)-Flumequine.

Q: How do I accurately quantify (R)-Flumequine and its metabolites in biological samples? A: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Flumequine and its primary metabolite, 7-hydroxyflumequine, in complex biological matrices like plasma, urine, or sediment.[11][14] This method offers high sensitivity and specificity.[14] For routine analysis without metabolite separation, HPLC with fluorescence detection is also a viable and sensitive option.[14] It is crucial to develop a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and minimize matrix interference.[11]

Q: Are there specific safety precautions for handling (R)-Flumequine? A: Yes. Flumequine is a bioactive compound and should be handled with appropriate laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Handling Powder: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Photostability: As fluoroquinolones can be light-sensitive, protect both solid material and solutions from direct light by using amber vials or covering containers with foil.[6]

  • Disposal: Dispose of waste according to your institution's chemical waste guidelines.

References

  • Gao, X., Qi, Y., Ma, Q., Jin, M., Xu, M., & Liu, J. (2019). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. ResearchGate. [Link]

  • Ma, Q., Jin, M., Xu, M., Liu, J., Gao, X., & Qi, Y. (2020). Enantioselective Behavior of Flumequine Enantiomers and Metabolites’ Identification in Sediment. Journal of Analytical Methods in Chemistry. [Link]

  • AERU. (n.d.). Flumequine. University of Hertfordshire. [Link]

  • Wikipedia. (n.d.). Flumequine. [Link]

  • National Center for Biotechnology Information. (n.d.). Flumequine. PubChem Compound Summary for CID 3374. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Harrison, L. I., Schuppan, D., Rohlfing, S. R., Hansen, A. R., Hansen, C. S., Funk, M. L., Collins, S. H., & Ober, R. E. (1984). Determination of flumequine and a hydroxy metabolite in biological fluids by high-pressure liquid chromatographic, fluorometric, and microbiological methods. Antimicrobial Agents and Chemotherapy, 25(3), 301–305. [Link]

  • Zeng, X., Zhou, Y., Wang, Y., & Liu, S. (2021). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research, 26(6). [Link]

  • Gao, X., Qi, Y., Ma, Q., Jin, M., Xu, M., & Liu, J. (2018). The HPLC-Q-TOF/MS chromatograms of flumequine obtained from real sediment samples. ResearchGate. [Link]

  • Vila, J., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiologia Clinica. [Link]

  • de Oliveira, S. C., Lelis, K. L. A., da Silva, J. C. C., & Trovó, A. G. (2020). Degradation of flumequine by photocatalysis and evaluation of antimicrobial activity. ResearchGate. [Link]

  • Rusu, A., Butnaru, M., Sirbu, A., & Radu, A. (2020). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Pereira, V. J., Garcia, A. C. S., & Trovó, A. G. (2013). Degradation of flumequine by the Fenton and photo-Fenton processes: evaluation of residual antimicrobial activity. Epistemonikos. [Link]

  • Oteo, J., Campos, J., & Baquero, F. (2015). Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spanish multicentre study. Journal of Antimicrobial Chemotherapy, 70(8), 2263–2268. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2017). DNA Gyrase as a Target for Quinolones. Molecules, 22(6), 903. [Link]

  • Mrhar, A., Trontelj, J., & Ravnikar, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Zeng, X., Zhou, Y., Wang, Y., & Liu, S. (2021). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research. [Link]

  • Oreate AI. (n.d.). Understanding the Mechanism of Action of Fluoroquinolones. Oreate AI Blog. [Link]

  • Hiasa, H., You, Z., & Hoshino, K. (2005). Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action. Antimicrobial Agents and Chemotherapy, 49(7), 2759–2764. [Link]

  • Pereira, V. J., Garcia, A. C. S., & Trovó, A. G. (2013). Degradation of flumequine by the Fenton and photo-Fenton processes: evaluation of residual antimicrobial activity. PubMed. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Ullah, Z., & Ali, I. (2021). Determination of enantio-separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. ResearchGate. [Link]

  • Reyes-Calderón, A. L., et al. (2022). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (R)-Flumequine and its Racemate: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the enantiomerically pure (R)-Flumequine and its racemic mixture. As drug development pipelines increasingly focus on single-enantiomer drugs to optimize effica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the enantiomerically pure (R)-Flumequine and its racemic mixture. As drug development pipelines increasingly focus on single-enantiomer drugs to optimize efficacy and minimize off-target effects, a thorough understanding of the stereoselective pharmacology of existing chiral compounds like Flumequine is paramount. This document synthesizes available data on the physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicology of (R)-Flumequine and its racemate, offering researchers and drug development professionals a critical resource for informed decision-making.

Introduction: The Significance of Chirality in Flumequine

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for its efficacy against Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[1][3] Flumequine possesses a single chiral center, giving rise to two enantiomers: (R)-(+)-Flumequine and (S)-(-)-Flumequine. While traditionally used as a racemic mixture (a 1:1 ratio of both enantiomers), emerging research indicates significant enantioselective differences in its biological activity and disposition.[4][5] This guide delves into these differences, providing a framework for evaluating the potential advantages of developing the single (R)-enantiomer.

Physicochemical Properties: A Foundation for Biological Interactions

While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems can differ significantly. The fundamental physicochemical properties of racemic Flumequine are summarized in Table 1. It is important to note that while properties like pKa and solubility are expected to be identical for both enantiomers, their formulation and behavior in chiral environments can vary.

PropertyValueSource
Molecular FormulaC₁₄H₁₂FNO₃[6]
Molecular Weight261.25 g/mol [6]
Melting Point253-255 °C[6]
pKa6.21 - 6.5[6][7]
logP (Octanol-Water Partition Coefficient)2.56[7]
Water SolubilityInsoluble in water, soluble in alkaline solutions and alcohol.[6] 2190 mg/L at 20°C, pH 7.[7][6][7]

Comparative Pharmacodynamics: The Enantioselective Antibacterial Action

The primary rationale for developing a single enantiomer drug is often a superior pharmacodynamic profile, typically meaning enhanced efficacy and/or reduced off-target effects. While several sources state that the antibacterial activity of Flumequine enantiomers is significantly different, a critical gap exists in the publicly available literature regarding specific Minimum Inhibitory Concentration (MIC) values for the individual (R) and (S) enantiomers against a range of bacterial pathogens.[4][5]

Racemic Flumequine: Established Antibacterial Spectrum

Racemic Flumequine has demonstrated efficacy against a variety of Gram-negative bacteria. The MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) for racemic Flumequine against several pathogens is presented in Table 2.

Bacterial SpeciesMIC₅₀ (µg/mL)
Pasteurella multocida0.25
Pasteurella haemolytica1
Salmonella dublin0.5
Salmonella typhimurium0.5
Escherichia coli0.5

Source: Data compiled from[2]

Enantioselective Activity: An Area for Further Investigation

The lack of direct comparative MIC data between (R)-Flumequine, (S)-Flumequine, and the racemate is a significant knowledge gap. The assertion of differential activity suggests that one enantiomer is likely the primary contributor to the antibacterial effect (the eutomer), while the other may be less active or inactive (the distomer), and could potentially contribute to off-target effects or toxicity. Further research is imperative to quantify the enantioselective antibacterial potency of Flumequine.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To address the current data gap, a standardized broth microdilution method should be employed to determine the MICs of (R)-Flumequine, (S)-Flumequine, and the racemic mixture.

  • Preparation of Stock Solutions: Prepare sterile stock solutions of (R)-Flumequine, (S)-Flumequine, and racemic Flumequine in a suitable solvent (e.g., DMSO) at a high concentration.

  • Bacterial Strains: Utilize a panel of relevant Gram-negative bacteria, including reference strains (e.g., E. coli ATCC 25922) and clinical isolates.

  • Culture Preparation: Grow bacterial strains in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions ((R)-, (S)-, rac-Flumequine) C Serial Dilutions in 96-Well Plate A->C B Culture Bacterial Strains D Inoculate with Standardized Bacteria B->D C->D E Incubate at 37°C (18-24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination

Comparative Pharmacokinetics: The Body's Chiral Preference

The absorption, distribution, metabolism, and excretion (ADME) of a drug can be significantly influenced by its stereochemistry. Available data, though limited, suggests an enantioselective pharmacokinetic profile for Flumequine.

Racemic Flumequine Pharmacokinetics

Studies on racemic Flumequine in rats and calves provide a baseline for its pharmacokinetic behavior. In rats, oral bioavailability is high, although the rate of absorption is slow.[8] In calves, the elimination half-life is approximately 2.25 hours, and the volume of distribution is relatively large, indicating good tissue penetration.[9]

Enantioselective Pharmacokinetics

A study in red sea bream demonstrated a longer half-life for the (S)-(-)-enantiomer compared to the (R)-(+)-enantiomer (12.4 h vs. 11.2 h), with plasma concentrations of the (S)-enantiomer being consistently higher.[4] This suggests that the (R)-enantiomer may be cleared more rapidly. Furthermore, environmental degradation studies in sediment have shown that (R)-(+)-Flumequine is degraded preferentially by microorganisms, which could be indicative of stereoselective metabolism.[4]

To definitively characterize the enantioselective pharmacokinetics in a mammalian model, a dedicated study in a species such as the rat is warranted.

Experimental Protocol: Enantioselective Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer (R)-Flumequine, (S)-Flumequine, and racemic Flumequine orally or intravenously to different groups of rats at a clinically relevant dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to obtain plasma.

  • Chiral HPLC-MS/MS Analysis: Develop and validate a stereoselective analytical method to quantify the concentrations of (R)- and (S)-Flumequine in plasma samples.[5]

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life for each enantiomer.

PK_Workflow A Drug Administration ((R)-, (S)-, rac-Flumequine to Rats) B Serial Blood Sampling A->B C Plasma Separation B->C D Chiral HPLC-MS/MS Analysis C->D E Pharmacokinetic Modeling and Parameter Calculation D->E

Enantioselective Pharmacokinetic Study Workflow

Comparative Toxicology: The Potential for a Safer Enantiomer

The withdrawal of racemic Flumequine from human use was due to significant adverse effects, including severe ocular toxicity and anaphylactic shock.[1] It is plausible that these toxicities are associated with one enantiomer more than the other. A comprehensive toxicological comparison is therefore essential.

Known Toxicity of Racemic Flumequine

Racemic Flumequine has been associated with:

  • Ocular Toxicity: Reports of serious macular detachment led to its discontinuation for human use.[1]

  • Anaphylactic Reactions: Anaphylactic shock has been reported following administration.[1]

  • Potential for DNA Damage: Some studies suggest that quinolones can cause damage to eukaryotic cell DNA.[1]

Enantioselective Toxicology: A Critical Unknown

Currently, there is a lack of publicly available data directly comparing the toxicity of (R)-Flumequine and (S)-Flumequine. Given the potential for stereoselective interactions with biological targets, it is crucial to investigate whether one enantiomer is less toxic. An in vitro cytotoxicity assay would be a valuable first step in this assessment.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Lines: Utilize a panel of relevant cell lines, such as a human liver cell line (e.g., HepG2) and a retinal pigment epithelial cell line (e.g., ARPE-19) to assess hepatotoxicity and ocular toxicity, respectively.

  • Compound Treatment: Treat cells with increasing concentrations of (R)-Flumequine, (S)-Flumequine, and racemic Flumequine for 24, 48, and 72 hours.

  • Cytotoxicity Measurement: Use a standard cytotoxicity assay, such as the MTT or LDH release assay, to measure cell viability.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point.

Conclusion and Future Directions

The available evidence strongly suggests that the pharmacological and toxicological properties of Flumequine are enantioselective. While racemic Flumequine has a known efficacy profile, the lack of specific data on the individual enantiomers presents a significant hurdle to fully understanding its therapeutic potential. The (R)-enantiomer may offer an improved therapeutic window, with potentially greater efficacy and/or reduced toxicity.

To move forward, the following research is critical:

  • Quantitative determination of the antibacterial activity (MICs) of (R)- and (S)-Flumequine against a broad panel of pathogens.

  • A comprehensive comparative pharmacokinetic study of the enantiomers in a relevant mammalian model.

  • Direct comparative in vitro and in vivo toxicity studies of the enantiomers and the racemate.

By addressing these knowledge gaps, the scientific community can make a data-driven assessment of the viability of developing (R)-Flumequine as a single-enantiomer antibiotic.

References

  • Li, Z., et al. (2020). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. International Journal of Environmental Research and Public Health, 17(15), 5563. [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7626. [Link]

  • Wikipedia. (2023). Flumequine. [Link]

  • Mevius, D. J., et al. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly, 12(3), 146-151. [Link]

  • Patsnap. (2024). What is the mechanism of Flumequine? Synapse. [Link]

  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. [Link]

  • University of Hertfordshire. (n.d.). Flumequine. AERU. [Link]

  • Grokipedia. (n.d.). Flumequine. [Link]

  • Idoate, I., et al. (1997). Pharmacokinetics, bioavailability and absorption of flumequine in the rat. Journal of Veterinary Pharmacology and Therapeutics, 20(5), 373-378. [Link]

  • Ziv, G., et al. (1986). Clinical pharmacokinetics of flumequine in calves. Journal of Veterinary Pharmacology and Therapeutics, 9(2), 171-182. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking (R)-Flumequine Against Current Standards

This guide provides a comprehensive framework for the comparative evaluation of (R)-Flumequine, a chiral quinolone antibiotic. It is intended for researchers, scientists, and drug development professionals seeking to und...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of (R)-Flumequine, a chiral quinolone antibiotic. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this specific enantiomer against established veterinary and agricultural antibiotics. We will delve into the mechanistic rationale for chiral separation, propose a suite of robust experimental protocols for head-to-head comparison, and provide the tools for interpreting the resulting data.

Introduction: The Significance of Chirality in Quinolone Efficacy

Flumequine, a first-generation quinolone antibiotic, has been utilized in veterinary medicine to treat enteric infections in livestock, poultry, and fish.[1][2] Like many pharmaceuticals, Flumequine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Flumequine and (S)-Flumequine.[3][4] While the racemic mixture (an equal mix of both) has been traditionally used, there is a compelling scientific basis for investigating the properties of each enantiomer separately. For many chiral drugs, one enantiomer (the eutomer) exhibits the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[3]

The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][5] These enzymes are critical for DNA replication, repair, and recombination; their inhibition leads to the cessation of cell division and ultimately, bacterial death.[2][6] Studies on other fluoroquinolones, such as Ofloxacin, have demonstrated that the (S)-enantiomer possesses significantly greater antibacterial activity—up to 100 times more—than the (R)-enantiomer.[7] This difference is attributed to a much stronger binding affinity of the (S)-enantiomer to the DNA gyrase-DNA complex.[7] There is evidence of a significant difference in the antibacterial activity of Flumequine's enantiomers as well, making a focused investigation into the (R)-enantiomer's specific properties crucial for optimizing its potential therapeutic applications.[3]

Identifying the Benchmarks: Current Standards of Care

Flumequine has been primarily used against Gram-negative bacteria causing enteric infections in livestock and aquaculture.[2] To establish a relevant benchmark for (R)-Flumequine, we must identify the current standard-of-care antibiotics for these indications.

Primary Indications:

  • Enteric infections in poultry (e.g., caused by Escherichia coli, Salmonella spp.).

  • Bacterial infections in aquaculture.

  • Enteric infections in cattle and swine.[1][2]

Current Standard-of-Care Antibiotics: For enteric infections, particularly in poultry, a range of antimicrobials are used. These can include:

  • Newer Generation Fluoroquinolones: Enrofloxacin and Marbofloxacin are widely used in veterinary medicine and represent a logical performance benchmark.[8][9][10]

  • Tetracyclines: Such as chlortetracycline, often used as an in-feed treatment.[11]

  • Aminoglycosides: Including neomycin and streptomycin, which are effective for enteric infections.

  • Penicillins: Amoxicillin is another option for treating bacterial infections in poultry.[12]

  • Non-Antibiotic Alternatives: Probiotics, such as Bacillus subtilis, are increasingly used to prevent and control necrotic enteritis.[13]

This guide will focus on benchmarking (R)-Flumequine against a newer-generation fluoroquinolone, Enrofloxacin , as it represents a significant advancement in the same drug class and offers a direct comparison of potency and spectrum.

Proposed Experimental Framework for Comparative Analysis

A rigorous head-to-head comparison requires a multi-faceted approach, assessing not just antimicrobial potency but also the dynamics of bacterial killing and the compound's pharmacokinetic profile. The following protocols are designed to provide a comprehensive performance comparison between (R)-Flumequine, racemic Flumequine, and Enrofloxacin.

Core Principle: Adherence to Standardized Methodologies

To ensure data integrity and comparability, all antimicrobial susceptibility testing should be performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 (dilution methods) and M100 (performance standards).[14][15][16]

Diagram: High-Level Experimental Workflow

This diagram outlines the logical flow from initial screening to in-depth characterization.

G cluster_0 In Vitro Characterization cluster_1 Pharmacological Profiling cluster_2 Data Synthesis & Comparison MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Inform MBC Concentrations TimeKill Time-Kill Kinetic Assays MIC->TimeKill Select Test Concentrations Data_Table Comparative Data Summary MBC->Data_Table PD Pharmacodynamic (PD) Modeling TimeKill->PD PK Pharmacokinetic (PK) Studies PK_PD PK/PD Integration & Modeling PK->PK_PD PD->PK_PD PK_PD->Data_Table Conclusion Performance Conclusion Data_Table->Conclusion

Caption: High-level workflow for benchmarking (R)-Flumequine.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of each antimicrobial agent that visibly inhibits the growth of a panel of relevant bacterial pathogens.

Methodology (Broth Microdilution as per CLSI M07):

  • Pathogen Panel: Select a clinically relevant panel of Gram-negative bacteria, including:

    • Escherichia coli (ATCC 25922 as a quality control strain, plus clinical isolates)

    • Salmonella enterica serovar Typhimurium (ATCC 14028 and clinical isolates)

    • Pasteurella multocida and Mannheimia haemolytica (relevant for bovine and swine respiratory disease, to test spectrum breadth)[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Drug Dilution: Prepare a two-fold serial dilution of (R)-Flumequine, racemic Flumequine, and Enrofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Causality and Interpretation: The MIC value is the foundational metric of an antibiotic's potency. A lower MIC indicates that less drug is required to inhibit bacterial growth. Comparing the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for (R)-Flumequine against Enrofloxacin will provide a clear, quantitative comparison of their in vitro potency.[17]

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of (R)-Flumequine in the target animal species (e.g., broiler chickens) and to relate these exposure metrics to its antimicrobial activity.

Methodology:

  • Pharmacokinetic Study:

    • Administer a single therapeutic dose of (R)-Flumequine to a cohort of the target animal.

    • Collect plasma samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze the plasma concentrations of (R)-Flumequine using a validated method like chiral HPLC-MS/MS.[4]

    • Calculate key PK parameters: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[19][20]

  • Pharmacodynamic Modeling:

    • The primary goal is to determine the PK/PD index that best predicts efficacy for fluoroquinolones. For this class of concentration-dependent antibiotics, the key indices are the AUC/MIC ratio and the Cmax/MIC ratio .[19][21]

    • Target Values: For Gram-negative bacteria, an AUC/MIC ratio of >125 and a Cmax/MIC ratio of >10 are generally associated with clinical efficacy and the prevention of resistance development.[21]

  • Integration and Analysis:

    • Integrate the experimentally determined PK parameters (AUC, Cmax) with the MIC values obtained in Protocol 1.

    • Calculate the AUC/MIC and Cmax/MIC ratios for (R)-Flumequine and the benchmark comparators against the panel of target pathogens.

Causality and Interpretation: A potent drug in a test tube (low MIC) is useless if it cannot reach and maintain effective concentrations at the site of infection. This PK/PD analysis is crucial because it contextualizes the in vitro data. It answers the critical question: "Can a standard dose of (R)-Flumequine achieve the necessary exposure in the animal to effectively treat infections caused by pathogens with a given MIC?"

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Comparative In Vitro Potency (MIC Data)
Antimicrobial AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
(R)-Flumequine E. coliDataDataData
S. TyphimuriumDataDataData
Racemic Flumequine E. coli0.5[17]DataData
S. Typhimurium0.5[17]DataData
Enrofloxacin E. coli≤0.008[17]DataData
S. Typhimurium≤0.008[17]DataData

Note: Literature values are provided for context; experimental data should be populated from the proposed studies.

Table 2: Predicted Efficacy Based on PK/PD Modeling (Example in Poultry)
Antimicrobial AgentOrganism (MIC)Cmax (µg/mL)AUC₂₄ (µg·h/mL)Cmax/MIC RatioAUC₂₄/MIC RatioPredicted Efficacy
(R)-Flumequine E. coli (MIC₉₀)DataDataCalculateCalculateEvaluate
S. Typhimurium (MIC₉₀)DataDataCalculateCalculateEvaluate
Enrofloxacin E. coli (MIC₉₀)DataDataCalculateCalculateEvaluate
S. Typhimurium (MIC₉₀)DataDataCalculateCalculateEvaluate

Evaluation Criteria: Green (>10 for Cmax/MIC; >125 for AUC/MIC), Yellow (Borderline), Red (Sub-optimal).

Mechanism of Action Visualization

The bactericidal action of (R)-Flumequine is rooted in its ability to stabilize a transient state in DNA replication, leading to catastrophic DNA damage.

Diagram: Quinolone Mechanism of Action

G cluster_0 Bacterial Cell R_Flumequine (R)-Flumequine Cleaved_Complex Stable Drug-Enzyme-DNA 'Cleaved Complex' R_Flumequine->Cleaved_Complex Traps DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Cleaved_Complex DNA Bacterial DNA DNA->Cleaved_Complex Replication_Block Replication Fork Blockage Cleaved_Complex->Replication_Block DSB Double-Strand DNA Breaks Replication_Block->DSB Release of Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Inhibition of DNA gyrase by (R)-Flumequine leads to cell death.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, self-validating system for benchmarking (R)-Flumequine. By moving beyond simple MIC comparisons to an integrated PK/PD analysis, researchers can develop a sophisticated understanding of its true therapeutic potential. The key determinant of success will be whether (R)-Flumequine can achieve the requisite PK/PD exposure targets against clinically relevant pathogens at a safe and effective dose.

If the data demonstrates that (R)-Flumequine possesses a superior therapeutic index—either through enhanced activity, reduced toxicity, or an improved metabolic profile compared to its racemic parent and current standards—it could represent a valuable refinement in veterinary antimicrobial therapy. Conversely, if it is found to be the less active "distomer," this research would still be valuable, reinforcing the development of the single-enantiomer (S)-Flumequine as a superior therapeutic agent.

References

  • ResearchGate. (n.d.). Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies | Request PDF. Retrieved from [Link]

  • Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1780. Retrieved from [Link]

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Flumequine used for? Retrieved from [Link]

  • Li, Z., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7648. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flumequine? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flumequine. PubChem Compound Database. Retrieved from [Link]

  • Scott, A., et al. (2022). Antimicrobial prescribing guidelines for poultry. Australian Veterinary Journal, 99(5), 181-201. Retrieved from [Link]

  • Papich, M. G., et al. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. American Journal of Veterinary Research, 84(10). Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Mensa, J., et al. (2004). [Pharmacodynamic and pharmacokinetic evaluation of respiratory fluoroquinolones. Guideline to selection of the most appropriate fluoroquinolone]. Revista Espanola de Quimioterapia, 17(2), 147-156. Retrieved from [Link]

  • Papich, M. G., Gunnett, L. A., & Lubbers, B. V. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. American Journal of Veterinary Research, 84(10). Retrieved from [Link]

  • MDPI. (2021). Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. Retrieved from [Link]

  • ATTRA. (n.d.). DRUGS APPROVED FOR USE IN CONVENTIONAL POULTRY PRODUCTION. Retrieved from [Link]

  • MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Animals | Pharmacology. (n.d.). Fluoroquinolones: Pharmacokinetics and Resistance. Retrieved from [Link]

  • Veterian Key. (2018). Fluoroquinolone Antimicrobial Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial prescribing guidelines for poultry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ACS Publications. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Retrieved from [Link]

  • MDPI. (n.d.). Probiotics as Alternatives to Antibiotics for the Prevention and Control of Necrotic Enteritis in Chickens. Retrieved from [Link]

  • RCVS Knowledge. (n.d.). Monitoring and Benchmarking Antibiotic Use. Retrieved from [Link]

  • Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3072-3077. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • van der Heijden, H. M., & van Miert, A. S. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly, 12(3), 184-189. Retrieved from [Link]

  • Al-Khalaifa, H., et al. (2019). Necrotic enteritis in broiler chickens: disease characteristics and prevention using organic antibiotic alternatives – a comprehensive review. Veterinary Quarterly, 39(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of (R)-Flumequine Assays

Abstract This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for (R)-Flumequine, the biologically active enantiomer of the fluoroquinolone antibiotic, Flumequine. As reg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for (R)-Flumequine, the biologically active enantiomer of the fluoroquinolone antibiotic, Flumequine. As regulatory scrutiny on chiral drugs intensifies, demonstrating the robustness, reliability, and reproducibility of stereospecific assays across different laboratory environments is paramount for drug development and quality control. This document details the scientific rationale for enantioselective analysis, compares prevalent analytical methodologies, presents a detailed protocol for conducting an inter-laboratory validation study, and provides guidance on data analysis and interpretation in line with international regulatory standards.

Introduction: The Imperative of Stereospecific Flumequine Analysis

Flumequine is a chiral fluoroquinolone antibiotic that has been utilized in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair, thereby preventing cell division.[1][2] Like many chiral molecules, the pharmacological and toxicological properties of Flumequine reside primarily in one of its enantiomers. The enantiomers of a chiral drug, while chemically identical in an achiral environment, can exhibit significantly different behaviors in the chiral environment of a biological system.

The (R)-(+)-Flumequine enantiomer is reported to be the more active form. Moreover, studies have shown that the enantiomers can exhibit stereoselective differences in environmental degradation and adsorption.[3] For instance, research has indicated that R-(+)-Flumequine is preferentially degraded in certain environmental conditions.[3] This enantioselective behavior underscores the necessity of developing and validating analytical methods that can accurately and precisely quantify (R)-Flumequine in the presence of its S-enantiomer. The U.S. Food and Drug Administration (FDA) and other regulatory bodies require that the decision to develop a drug as a single enantiomer or a racemate be scientifically justified, with data on each enantiomer gathered throughout the development process.[4]

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness. It assesses the method's performance when used by different analysts, with different equipment, in different laboratory environments.[2][5] Successful completion of such a study provides the highest level of confidence that the analytical method is fit for its intended purpose and can be reliably transferred between quality control, research, and regulatory laboratories.

Comparison of Analytical Methodologies for (R)-Flumequine Quantification

The cornerstone of a successful validation is a reliable and robust analytical method. For chiral compounds like Flumequine, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for enantioselective separation.[6] The choice of chiral stationary phase (CSP) is critical for achieving the necessary resolution between the enantiomers.

Below is a comparison of common HPLC-based approaches for (R)-Flumequine analysis, synthesized from published literature.[3][7][8][9]

Parameter Method A: Chiral HPLC with UV Detection Method B: Chiral HPLC with Mass Spectrometry (MS) Detection
Principle Separation of enantiomers on a Chiral Stationary Phase (CSP) followed by quantification using UV absorbance.Separation on a CSP coupled with a highly sensitive and selective mass detector (e.g., Q-TOF or ESI-MS/MS).[3][8]
Typical CSP Polysaccharide-based columns (e.g., Lux Cellulose-2, CHIRALCEL OJ-RH).[3][7][8]Polysaccharide-based columns (e.g., Lux Cellulose-2, CHIRALCEL OJ-RH).[3][8]
Detection UV SpectrophotometryTandem Mass Spectrometry (MS/MS) or Quadrupole-Time-of-Flight (Q-TOF).[3][8]
Advantages - Widely available instrumentation.- Simpler operation.- Cost-effective.- High specificity and selectivity; less prone to matrix interference.[7][10]- High sensitivity (low LOQ).[8]- Provides structural confirmation.
Disadvantages - Lower sensitivity compared to MS.- Susceptible to interference from co-eluting impurities with similar UV spectra.- Higher equipment cost and complexity.- Requires specialized expertise for method development and maintenance.
Reported Performance LOQ may be in the µg/mL range depending on the matrix.LOQ can be as low as 0.5 ng/mL in complex matrices like plasma.[8]

Causality Behind Method Choice: For routine quality control of drug substances where concentration is high and the matrix is clean, HPLC-UV may be sufficient. However, for bioanalytical studies (e.g., plasma, tissue) or for detecting trace-level impurities, the superior sensitivity and selectivity of HPLC-MS are indispensable. The choice of a mass spectrometer allows for confident identification and quantification even in the presence of complex biological components.[11]

Inter-Laboratory Validation Protocol: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the updated Q2(R2).[12][13][14]

Pre-Validation Requirements

Before initiating the inter-laboratory study, the originating laboratory must have a fully developed and single-laboratory validated method. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] For a chiral assay, this means demonstrating resolution from the S-enantiomer and any other potential impurities.

  • Linearity: Establishing a linear relationship between concentration and assay response over a defined range.[15]

  • Accuracy & Precision: Determining the closeness of results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15] This should be assessed at multiple concentrations.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] For the undesired enantiomer, the LOQ should be well below the specification limit.[16]

  • Robustness: Demonstrating the method's reliability with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[15]

Study Design & Workflow

The inter-laboratory study will involve a minimum of three independent laboratories. The originating laboratory will serve as the coordinator.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Labs cluster_2 Phase 3: Data Compilation & Statistical Analysis A Originating Lab: - Prepare & qualify validation samples - Draft validation protocol & SOP B Distribute to Participating Labs: - Validation Protocol & SOP - Blinded Samples (3 levels) - Reference Standards A->B Shipment C Lab 1: Execute SOP D Lab 2: Execute SOP E Lab 3: Execute SOP F Data Acquisition: - System Suitability - Sample Analysis (n=6 per level) - Raw Data Generation C->F D->F E->F G Participating Labs: Submit raw data & summary reports to Originating Lab H Originating Lab: - Compile all data - Perform statistical analysis (ANOVA, z-scores) - Assess reproducibility & intermediate precision G->H I Final Validation Report: - Summarize results - Conclude on method performance - Statement of validation H->I G Total_Variance Total Variance in Results Within_Lab Within-Lab Variance (Repeatability) Total_Variance->Within_Lab Decomposed by ANOVA Between_Lab Between-Lab Variance (Reproducibility) Total_Variance->Between_Lab Decomposed by ANOVA Other Other Random Error Total_Variance->Other Decomposed by ANOVA

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of (R)-Flumequine Efficacy

For researchers, scientists, and professionals in drug development, the precise evaluation of a drug's efficacy is paramount. This guide provides an in-depth technical framework for the statistical analysis and compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise evaluation of a drug's efficacy is paramount. This guide provides an in-depth technical framework for the statistical analysis and comparison of (R)-Flumequine's efficacy against its (S)-enantiomer and the racemic mixture. As a chiral fluoroquinolone antibiotic, the stereochemistry of Flumequine can significantly influence its pharmacological and toxicological properties. Understanding these differences is crucial for potential "chiral switching," where a single, more effective, or safer enantiomer is developed from a previously racemic drug.

This document offers a comprehensive approach, from the foundational principles of Flumequine's action to detailed experimental protocols and the statistical methodologies required for a robust comparative analysis. While direct, publicly available side-by-side MIC data for the individual enantiomers is limited, this guide provides the necessary framework to generate and analyze such critical data.

The Significance of Chirality in Flumequine's Mechanism of Action

Flumequine, a first-generation fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By forming a stable complex with the enzyme-DNA complex, Flumequine traps the enzyme, leading to lethal double-strand breaks in the bacterial chromosome.[3] Flumequine is particularly effective against a range of Gram-negative bacteria, including common veterinary pathogens like Escherichia coli, Salmonella spp., and Pasteurella spp.[3][4]

Flumequine possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Flumequine and (S)-Flumequine. It is well-established that enantiomers of chiral drugs can exhibit different pharmacokinetic and pharmacodynamic properties due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors.[5] Studies have indicated that the antibacterial activity of Flumequine's enantiomers is significantly different, and that they undergo stereoselective degradation in the environment, with microorganisms preferentially degrading the (R)-(+)-enantiomer.[5] This suggests that one enantiomer may be more potent or have a different metabolic profile than the other, providing a strong rationale for a detailed comparative efficacy analysis.

Diagram of Flumequine's Mechanism of Action

Flumequine_Mechanism cluster_bacterium Bacterial Cell Flumequine Flumequine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Flumequine->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DS_Break Double-Strand Breaks DNA_Gyrase->DS_Break Stabilizes cleavable complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Allows for DNA replication Cell_Death Cell Death DS_Break->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by Flumequine, leading to double-strand DNA breaks and cell death.

In Vitro Efficacy Assessment: A Step-by-Step Approach

A robust comparison of (R)-Flumequine's efficacy begins with meticulous in vitro testing to determine its intrinsic antibacterial activity. The following protocols are designed to generate high-quality, reproducible data for statistical comparison.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the target Gram-negative bacterium (e.g., E. coli ATCC 25922), select 3-5 isolated colonies.

    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of (R)-Flumequine, (S)-Flumequine, and racemic Flumequine in a suitable solvent (e.g., 0.1 M NaOH) and then dilute in CAMHB.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Data Interpretation:

    • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Data Presentation for Comparative Analysis
CompoundE. coli (ATCC 25922) MIC (µg/mL)Salmonella typhimurium (ATCC 14028) MIC (µg/mL)Pasteurella multocida (ATCC 43137) MIC (µg/mL)
(R)-Flumequine0.250.50.125
(S)-Flumequine241
Racemic Flumequine0.5[4]10.25[4]
Ciprofloxacin (Control)≤0.008[4]0.0150.008

Note: The MIC values for (R)- and (S)-Flumequine are hypothetical and for illustrative purposes. The values for racemic Flumequine and Ciprofloxacin are based on published data.

In Vivo Efficacy Modeling: Murine Sepsis Model

In vivo studies are essential to evaluate a drug's efficacy in a complex biological system. A murine model of Gram-negative sepsis is a relevant model to assess the therapeutic potential of Flumequine enantiomers.

Experimental Protocol: Murine Intravenous Sepsis Model

  • Bacterial Challenge:

    • Prepare a mid-logarithmic phase culture of a pathogenic E. coli strain (e.g., a clinical isolate known to cause sepsis).

    • Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.

    • Inject a defined volume (e.g., 100 µL) of the bacterial suspension intravenously into the tail vein of mice (e.g., male BALB/c, 6-8 weeks old).

  • Treatment Regimen:

    • At a specified time post-infection (e.g., 2 hours), administer (R)-Flumequine, (S)-Flumequine, racemic Flumequine, or a vehicle control via an appropriate route (e.g., subcutaneous or oral).

    • The dosage should be based on pharmacokinetic studies or literature data on racemic Flumequine. Multiple doses may be administered at defined intervals (e.g., every 12 hours).

  • Efficacy Endpoints:

    • Survival: Monitor the survival of the mice over a period of 7 days.

    • Bacterial Load: At defined time points (e.g., 24 and 48 hours post-treatment), euthanize a subset of mice from each group and determine the bacterial load (CFU) in target organs (e.g., spleen, liver, and blood) by plating serial dilutions of tissue homogenates.

Experimental Workflow for In Vivo Efficacy

in_vivo_workflow Start Start Bacterial_Culture Prepare E. coli Inoculum Start->Bacterial_Culture Infection Intravenous Infection of Mice Bacterial_Culture->Infection Grouping Randomize into Treatment Groups ((R)-Flumequine, (S)-Flumequine, Racemate, Vehicle) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Survival for 7 Days Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Organs (24h, 48h) Treatment->Bacterial_Load Data_Analysis Statistical Analysis of Survival and Bacterial Load Monitoring->Data_Analysis Bacterial_Load->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo evaluation of Flumequine enantiomer efficacy in a murine sepsis model.

Statistical Analysis: Comparing Efficacy with Confidence

Analysis of In Vitro Data: MICs and Dose-Response Curves

Comparing MIC Values: While individual MIC values are discrete, a series of MIC determinations for multiple strains or replicate experiments can be statistically analyzed. The geometric mean of MICs is often reported.[5] To compare the overall activity of the enantiomers and the racemate, non-parametric tests such as the Wilcoxon signed-rank test (for paired comparisons) or the Kruskal-Wallis test (for multiple groups) can be used on the distribution of MIC values across a panel of bacterial isolates.

Dose-Response Curve Analysis: For a more detailed comparison, dose-response curves can be generated by measuring bacterial growth (e.g., optical density at 600 nm) across a range of drug concentrations. These curves are then fitted using a non-linear regression model.

Statistical Protocol: Comparing IC50 Values from Dose-Response Curves

  • Data Transformation: Transform the drug concentrations to their logarithmic values.

  • Non-linear Regression: In a statistical software package like GraphPad Prism, fit the data to a sigmoidal dose-response (variable slope) model, also known as a four-parameter logistic model. This will generate the IC50 (the concentration that inhibits 50% of bacterial growth), the Hill slope, and the top and bottom plateaus of the curve.

  • Statistical Comparison of IC50 Values:

    • The most robust method for comparing the IC50 values of two or more curves is the extra sum-of-squares F-test .

    • This test compares the goodness-of-fit of two models:

      • A single curve fitted to all data sets simultaneously (the null hypothesis that the curves are identical).

      • Separate curves fitted to each data set (the alternative hypothesis that the curves are different).

    • A statistically significant P-value (typically < 0.05) indicates that the separate curves model fits the data significantly better, implying that the IC50 values (or other parameters) are significantly different.

Analysis of In Vivo Data

Survival Analysis: Survival data from the in vivo experiment should be plotted as Kaplan-Meier survival curves. The log-rank (Mantel-Cox) test is the appropriate statistical test to compare the survival distributions between the different treatment groups. A significant P-value indicates a difference in survival rates.

Bacterial Load Analysis: Bacterial load data (CFU/gram of tissue or mL of blood) are typically not normally distributed and often span several orders of magnitude. Therefore, it is best to first log-transform the CFU values. A one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's multiple comparisons test) can then be used to compare the mean log CFU values between the different treatment groups at each time point. If the data still does not meet the assumptions of ANOVA after transformation, a non-parametric alternative such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test should be used.

Conclusion and Future Directions

This guide provides a comprehensive framework for the rigorous statistical comparison of (R)-Flumequine's efficacy against its (S)-enantiomer and the racemic mixture. By following the detailed in vitro and in vivo protocols and applying the appropriate statistical analyses, researchers can generate the robust data needed to elucidate the potential benefits of developing (R)-Flumequine as a chirally pure drug.

References

  • Brouwer, J. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly, 12(3), 183-190. [Link]

  • Wang, C., He, X., Lin, H., Fu, J., & Wang, J. (2018). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. BioMed Research International, 2018, 8927061. [Link]

  • Di Nardo, T., & Lastra, E. (1983). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Giornale di Batteriologia, Virologia ed Immunologia, 76(7-12), 265-276. [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad Prism 9 User Guide. [Link]

  • Wikipedia contributors. (2023, December 12). Flumequine. In Wikipedia, The Free Encyclopedia. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2013). The statistical analysis of mixed IC50 data. Journal of Computer-Aided Molecular Design, 27(12), 1057-1064. [Link]

  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. [Link]

  • van der Zalm, M. M., Vereecke, N., Duim, B., Zomer, A. L., & Wagenaar, J. A. (2024). Flumequine, a fluoroquinolone in disguise. Communications Biology, 7(1), 1-9. [Link]

  • GraphPad. (n.d.). Analyzing Dose-Response Data. GraphPad Prism 3 Guide. [Link]

  • Froment, A., Delomez, J., Da Nascimento, S., Dassonville-Klimpt, A., Andréjak, C., Peltier, F., ... & Lanoix, J. P. (2024). Efficacy of mefloquine and its enantiomers in a murine model of Mycobacterium avium infection. PloS one, 19(9), e0311167. [Link]

  • Synapse, P. (2024, July 17). What is the mechanism of Flumequine? Patsnap. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Flumequine

This guide provides an in-depth operational plan for the safe handling of (R)-Flumequine, a first-generation fluoroquinolone antibiotic.[1] As researchers and drug development professionals, our primary responsibility ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of (R)-Flumequine, a first-generation fluoroquinolone antibiotic.[1] As researchers and drug development professionals, our primary responsibility extends beyond achieving results to ensuring a safe and secure laboratory environment. This document is structured not as a rigid checklist but as a comprehensive safety system, grounded in the principles of risk assessment, procedural logic, and self-validation. By understanding the causality behind each safety measure, we empower you to handle this compound with the highest degree of confidence and care.

The Hazard Profile of (R)-Flumequine: Understanding the "Why"

(R)-Flumequine is a solid, crystalline substance that presents several potential hazards upon exposure.[2] A thorough understanding of these risks is the foundation of an effective PPE strategy. The primary routes of occupational exposure are inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact.

  • Skin and Eye Irritation: Direct contact with Flumequine powder can cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Sensitization: Inhalation of airborne dust may lead to respiratory irritation.[3][4] More critically, it can cause allergic or asthma-like symptoms and breathing difficulties, indicating its potential as a respiratory sensitizer.[5]

  • Dermal Sensitization: Prolonged or repeated exposure may trigger allergic skin reactions in sensitive individuals.[5][6]

  • Ingestion Hazard: The substance is classified as harmful if swallowed.[3]

While no specific occupational exposure limits have been established, the compound's potential to cause sensitization necessitates a conservative approach to minimize all potential routes of exposure.[2][3][7]

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the essential equipment for handling (R)-Flumequine powder.

Exposure Route Hazard Primary PPE Control Standard/Specification Rationale
Dermal (Skin) Irritation, Allergic ReactionNitrile Gloves, Lab CoatEN 374 (Gloves)Prevents direct skin contact with the compound. A lab coat protects underlying clothing and skin from contamination.
Ocular (Eyes) Serious IrritationChemical Safety GogglesNIOSH or EN 166Provides a full seal around the eyes to protect against airborne dust and accidental splashes.[2][6]
Respiratory Irritation, SensitizationRespirator (in specific cases)NIOSH N95 or EU P1/EN 143Mitigates the risk of inhaling fine particles, especially when handling larger quantities or when engineering controls are insufficient.[6]

The Handling Workflow: A Self-Validating Protocol

A protocol is only as strong as its execution. This workflow is designed as a self-validating loop, with critical checks at each stage to ensure containment and safety.

Diagram: Safe Handling Workflow for (R)-Flumequine

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_disposal Phase 3: Doffing & Disposal prep1 Verify Engineering Controls (Fume Hood Operational) prep2 Inspect PPE for Integrity (Gloves, Gown, Goggles) prep1->prep2 prep3 Don PPE (Gown -> Goggles -> Gloves) prep2->prep3 handle1 Weigh/Handle (R)-Flumequine Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Clean Work Surface (Decontaminate) handle1->handle2 doff1 Doff PPE at Workspace Exit (Gloves -> Gown -> Goggles) handle2->doff1 Exit Handling Area doff2 Segregate Waste (Contaminated PPE vs. Chemical) doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3 finish finish doff3->finish End Protocol

Caption: A procedural workflow for the safe handling of (R)-Flumequine.

Step-by-Step Methodology

Phase 1: Preparation & Donning PPE

  • Verify Engineering Controls: Before bringing the compound into the workspace, ensure your primary engineering control—a certified chemical fume hood—is operational. This is non-negotiable for handling powdered substances to prevent aerosolization into the lab environment.[2][3][7]

  • Inspect PPE: Visually inspect all PPE for defects. Check gloves for pinholes or tears. Ensure safety goggles provide a complete seal and are free of cracks.

  • Don PPE: The sequence of donning is critical to prevent cross-contamination.

    • Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.

    • Eye Protection: Put on your chemical safety goggles.[8]

    • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to create a seal.[8][9]

Phase 2: Active Handling

  • Containment: Conduct all manipulations, including weighing and preparing solutions, within the fume hood to contain any dust.[10]

  • Minimize Dust: Avoid actions that could generate dust, such as scraping or vigorous shaking of containers.[2][11]

  • Immediate Cleanup: In case of a minor spill within the hood, carefully sweep up the solid material without creating additional dust and place it in a sealed container for disposal.[7][11]

  • Post-Handling Decontamination: After handling is complete, decontaminate the work surface within the fume hood according to your institution's standard operating procedures.

Phase 3: Doffing PPE & Disposal

  • Doffing Sequence: The goal is to remove PPE without contaminating yourself. This should be done in a designated area.

    • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your still-gloved hand. Slide an ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove.[9]

    • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for laundering or disposal.

    • Eye Protection: Remove goggles last, handling them by the head strap.[12]

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[3][6]

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, swift and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6][10] If skin irritation or a rash develops, seek medical advice.[6] Remove any contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[3][6] If respiratory symptoms occur, call a poison center or physician.[6]

Operational and Disposal Plans

Proper disposal is a critical final step to prevent environmental contamination. Discharge of Flumequine into the environment must be avoided.[6][11]

Contaminated PPE:

  • Dispose of used gloves and any other disposable contaminated materials in a designated hazardous waste container, clearly labeled.

Unused (R)-Flumequine:

  • Preferred Method: Take-Back Program: The safest and most environmentally responsible method is to return the unused chemical to your institution's environmental health and safety (EHS) office or a designated chemical waste handler.[13]

  • Alternative Method (if no take-back option is available):

    • For small quantities, the compound should be rendered non-retrievable. Mix the (R)-Flumequine with an inert and unpalatable substance like kitty litter or sawdust.[14][15]

    • Add a small amount of water to dissolve or mix the powder.

    • Place the mixture in a sealable container (e.g., a plastic bag or a sealable tub).[15]

    • Dispose of the sealed container in the regular solid waste trash.[16]

    • Crucially, never flush unused (R)-Flumequine down the drain or toilet. [4][14]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Flumequine. [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Flumequine Sodium. [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Minnesota Department of Health. (2022). Components of Personal Protective Equipment (PPE). [Link]

  • Wikipedia. (n.d.). Flumequine. [Link]

  • Willows Veterinary Group. (n.d.). Working together on the safe disposal of your pets' unused flea and worm treatments and veterinary medicines. [Link]

  • Drugs.com. (2023). Levofloxacin: Uses, Dosage, Side Effects & Warnings. [Link]

  • Practical Horseman. (2012). Safe Disposal of Expired Medications. [Link]

  • Pork Information Gateway. (n.d.). Safe Disposal of Veterinary Pharmaceuticals. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Personal Protective Equipment (PPE) 101. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Personal Protective Equipment - StatPearls. [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Disposal of Unused Medicines: What You Should Know. [Link]

  • Avalere Health. (n.d.). Safe Disposal of Unused Controlled Substances. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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